3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-2-1-3-6(4-5)8(16)17/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOAUVQUTVRHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648966 | |
| Record name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092400-82-2 | |
| Record name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Characterization of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document extrapolates from established synthetic methodologies for structurally related compounds and provides predicted physicochemical and spectroscopic properties. The potential biological significance of this compound is also discussed in the context of known activities of trifluoromethyl-substituted heterocyclic compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, evaluation, and potential application of this and similar molecules.
Introduction
The 1,2,4-oxadiazole moiety is a key heterocycle in medicinal chemistry, known to be a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. The incorporation of a trifluoromethyl group often enhances the biological activity of small molecules due to its high electronegativity, lipophilicity, and metabolic stability. The title compound, this compound, combines these features, making it a molecule of significant interest for drug discovery and development. This guide outlines a proposed synthetic route and a comprehensive characterization workflow.
Physicochemical and Spectroscopic Data
The following table summarizes the predicted physicochemical and spectroscopic properties of this compound. These predictions are based on the analysis of structurally similar compounds and the known properties of the constituent functional groups.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₅F₃N₂O₃ |
| Molecular Weight | 274.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | > 200 °C |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, COOH), 8.4-8.2 (m, 2H, Ar-H), 8.0-7.8 (m, 2H, Ar-H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 170-165 (C=O), 168.5 (C-oxadiazole), 158.0 (C-oxadiazole), 135-125 (Ar-C), 120.5 (q, J = 275 Hz, CF₃) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -65 to -70 (s) |
| IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch), 1700 (C=O stretch), 1600 (C=N stretch), 1300-1100 (C-F stretch) |
| Mass Spec (ESI-) | m/z 273.0 [M-H]⁻ |
Synthesis and Experimental Protocols
The proposed synthesis of this compound is adapted from established protocols for similar 1,2,4-oxadiazole benzoic acids. The general three-step synthesis is outlined below.
Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime)
-
To a solution of 3-cyanobenzoic acid (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude amidoxime.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(N'-hydroxycarbamimidoyl)benzoic acid.
Step 2: Synthesis of O-(trifluoroacetyl)-3-(N'-hydroxycarbamimidoyl)benzoic acid
-
Dissolve 3-(N'-hydroxycarbamimidoyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 equivalents) to the solution, followed by the dropwise addition of a base such as pyridine or triethylamine (1.5 equivalents) to neutralize the acid formed.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the O-acylated intermediate. This intermediate is often used in the next step without further purification.
Step 3: Synthesis of this compound (Cyclodehydration)
-
Dissolve the crude O-(trifluoroacetyl)-3-(N'-hydroxycarbamimidoyl)benzoic acid in a high-boiling point solvent such as toluene or xylene.
-
Reflux the solution for 8-12 hours. The cyclodehydration is thermally induced.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) or by recrystallization to obtain the final product.
Characterization Workflow
The following diagram illustrates a standard workflow for the comprehensive characterization of the synthesized compound.
Caption: A standard workflow for the characterization of a newly synthesized compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, compounds containing the trifluoromethyl-1,2,4-oxadiazole scaffold have shown a range of biological activities. These include potential applications as antifungal and antibacterial agents.
For instance, some novel 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives have been investigated as histone deacetylase (HDAC) inhibitors for controlling rust disease in plants. HDACs are crucial enzymes involved in the regulation of gene expression, and their inhibition can have profound effects on cellular processes.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by an HDAC inhibitor.
Caption: Hypothetical signaling pathway modulation by an HDAC inhibitor.
Further research is required to determine the specific biological targets and mechanisms of action for this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted analytical data provides a benchmark for researchers aiming to synthesize and characterize this compound. The potential for biological activity, particularly as an enzyme inhibitor, warrants further investigation and could lead to the development of new therapeutic agents or agrochemicals. This document serves as a valuable starting point for such endeavors.
An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of the compound 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS No. 1092400-82-2).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its key physicochemical parameters, detailed experimental protocols for their determination, and an exploration of its potential biological significance as a histone deacetylase (HDAC) inhibitor.
Chemical Identity and Structure
This compound is a small molecule featuring a benzoic acid moiety linked to a 1,2,4-oxadiazole ring, which is substituted with a trifluoromethyl group. The presence of the trifluoromethyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in medicinal chemistry.
Molecular Formula: C₁₀H₅F₃N₂O₃[1][2]
Molecular Weight: 258.15 g/mol [1][2]
CAS Number: 1092400-82-2[1][2][3]
Chemical Structure:
References
Technical Guide: Spectroscopic Data for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of a closely related isomer, 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, and established principles of NMR spectroscopy. Additionally, a plausible experimental protocol for its synthesis is outlined.
Predicted ¹H and ¹³C NMR Data
The chemical shifts for this compound have been predicted based on the known data for its structural isomer and the expected electronic effects of the substituents on the benzene ring. The numbering of the atoms for the purpose of NMR assignments is shown in the diagram below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | s | 1H | H-2 |
| ~8.35 | d | 1H | H-6 |
| ~8.20 | d | 1H | H-4 |
| ~7.70 | t | 1H | H-5 |
| ~13.5 - 11.0 | br s | 1H | COOH |
Note: The spectrum is predicted for a sample dissolved in a solvent like DMSO-d₆. The carboxylic acid proton is expected to be a broad singlet and its chemical shift can vary depending on concentration and solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C-7 (COOH) |
| ~166.5 | C (oxadiazole, attached to CF₃) |
| ~164.0 | C (oxadiazole, attached to phenyl) |
| ~136.0 | C-1 |
| ~133.0 | C-3 |
| ~131.5 | C-6 |
| ~130.0 | C-5 |
| ~129.5 | C-4 |
| ~128.0 | C-2 |
| ~120.0 (q) | CF₃ |
Note: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Experimental Protocols
A plausible synthesis for this compound can be adapted from general procedures for the synthesis of 1,2,4-oxadiazoles.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for the target compound.
Detailed Methodology:
-
Synthesis of N'-hydroxy-3-cyanobenzimidamide: 3-Cyanobenzoic acid is reacted with hydroxylamine in the presence of a suitable base (e.g., potassium carbonate) in a solvent like ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.
-
Formation of the Oxadiazole Ring: The resulting N'-hydroxy-3-cyanobenzimidamide is then cyclized with trifluoroacetic anhydride. This reaction is often carried out in a non-polar solvent such as toluene or dioxane and may require heating.
-
Hydrolysis of the Nitrile: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic (e.g., concentrated HCl) or basic (e.g., NaOH followed by acidification) conditions, typically with heating.
NMR Sample Preparation:
For NMR analysis, the purified final product would be dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), at a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with atom numbering for NMR assignment correlation.
Caption: Numbering scheme for NMR assignments.
This guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification is necessary to confirm these predictions. Researchers can use this information to aid in the identification and characterization of this compound in their synthetic and drug discovery efforts.
In-Depth Technical Guide: Mass Spectrometry Analysis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. The information presented herein is based on the known chemical properties of the constituent functional groups and established fragmentation patterns of related molecules, including trifluoromethyl-containing compounds and benzoic acids. While experimental data for this specific molecule is not publicly available, this guide offers a robust theoretical framework for its analysis.
Introduction
This compound is a complex small molecule of interest in pharmaceutical and chemical research. Its structure, featuring a trifluoromethyl group, a 1,2,4-oxadiazole heterocyclic ring, and a benzoic acid moiety, suggests specific behaviors under mass spectrometric analysis. Understanding its ionization and fragmentation is crucial for its identification, characterization, and quantification in various matrices. The trifluoromethyl group is known to influence metabolic stability and lipophilicity, making its containing compounds significant in drug discovery.
Predicted Mass Spectrometry Data
The exact mass of this compound (C10H5F3N2O3) is 274.0228 g/mol . Based on its structure, the following table summarizes the predicted key ions that would be observed in a mass spectrum, likely under electrospray ionization (ESI) conditions.
| Ion | Formula | Predicted m/z | Description |
| [M-H]⁻ | [C10H4F3N2O3]⁻ | 273.0150 | Deprotonated parent molecule (Negative Ion Mode) |
| [M+H]⁺ | [C10H6F3N2O3]⁺ | 275.0307 | Protonated parent molecule (Positive Ion Mode) |
| [M-COOH]⁺ | [C9H5F3N2O]⁺ | 228.0381 | Loss of the carboxylic acid group |
| [M-CF3]⁺ | [C9H5N2O3]⁺ | 205.0295 | Loss of the trifluoromethyl group |
| C7H5O2⁺ | C7H5O2⁺ | 121.0289 | Benzoic acid acylium ion |
| C8H4F3⁺ | C8H4F3⁺ | 157.0265 | Trifluoromethyl-substituted phenyl fragment |
| CF3⁺ | CF3⁺ | 69.0023 | Trifluoromethyl cation |
Experimental Protocols
A standard approach for the analysis of this compound would involve Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards.
-
Matrix Samples (e.g., Plasma, Urine): For quantification in biological matrices, a protein precipitation or liquid-liquid extraction method would be employed. For instance, precipitate proteins by adding three volumes of cold acetonitrile containing an internal standard to one volume of the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The resulting supernatant can then be injected into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step. For example:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-12 min: 95% to 5% B
-
12-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.
-
Scan Mode: Full scan mode to identify the parent ion, followed by product ion scan (tandem MS) to elucidate fragmentation patterns. For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) would be used.
-
Key Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.
-
Visualizations
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of the protonated molecule.
Conclusion
The mass spectrometric analysis of this compound is anticipated to yield a rich fragmentation spectrum that can be rationalized by the cleavage of its main functional groups. The loss of the carboxylic acid and trifluoromethyl moieties are expected to be dominant fragmentation pathways. The experimental protocols outlined in this guide provide a solid starting point for developing a robust analytical method for the identification and quantification of this compound. It is important to note that the fragmentation pathways of carboxylic acids can be complex, and derivatization may be employed to improve chromatographic retention and ionization efficiency if necessary.[1] Furthermore, the fragmentation of trifluoromethyl-substituted heterocycles can sometimes involve rearrangements.[2] Therefore, empirical data is essential to confirm these theoretical predictions.
References
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
"crystal structure of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, a small molecule of interest in medicinal chemistry. While an experimental crystal structure for this specific compound is not publicly available, this document consolidates information on its predicted physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its potential biological significance by drawing parallels with the structurally related drug, Ataluren. The guide highlights the current knowledge gap regarding the solid-state characterization of this compound and underscores the need for future crystallographic studies.
Introduction
The 1,2,4-oxadiazole moiety is a key heterocycle in medicinal chemistry, frequently employed as a bioisostere for amide and ester groups to enhance metabolic stability and pharmacokinetic profiles of drug candidates. The incorporation of a trifluoromethyl group can further improve properties such as metabolic stability and binding affinity. This guide focuses on this compound, a compound that combines these structural features. Although crystallographic data is not available, its synthesis is feasible based on established methodologies for related compounds. Its structural similarity to Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), a drug known to induce read-through of premature termination codons, suggests potential therapeutic applications in genetic disorders caused by nonsense mutations.[1][2]
Physicochemical Properties
Quantitative data for this compound has been calculated and is presented in the table below. These properties are predicted and await experimental verification.
| Property | Value |
| Molecular Formula | C₁₀H₅F₃N₂O₃ |
| Molecular Weight | 274.16 g/mol |
| IUPAC Name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
| Predicted LogP | 2.8 - 3.2 |
| Predicted pKa | 3.5 - 4.0 (acidic) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Experimental Protocols
A definitive, published synthesis for this compound is not available. However, a plausible and efficient synthetic route can be derived from established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[3][4] The most common approach involves the cyclization of an O-acyl-amidoxime intermediate, which is formed from the reaction of an amidoxime with a carboxylic acid or its derivative.
A proposed synthetic pathway is outlined below, starting from commercially available materials.
Detailed Experimental Protocol (Proposed)
Step 1: Esterification of 3-Cyanobenzoic acid
-
To a solution of 3-cyanobenzoic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.
-
The product, methyl 3-cyanobenzoate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which can be purified by column chromatography.
Step 2: Synthesis of the Amidoxime Intermediate
-
Methyl 3-cyanobenzoate (1 equivalent) is dissolved in ethanol.
-
Hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate or triethylamine (2 equivalents) are added.
-
The mixture is heated to reflux and stirred for 12-24 hours until the reaction is complete (monitored by TLC).
-
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give methyl 3-(N'-hydroxycarbamimidoyl)benzoate.
Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring
-
The amidoxime intermediate (1 equivalent) is dissolved in a suitable solvent like pyridine or dichloromethane.
-
Trifluoroacetic anhydride (1.2 equivalents) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 8-12 hours.
-
The reaction mixture is then heated to 80-100 °C for 2-4 hours to facilitate cyclization.
-
After cooling, the mixture is poured into water, and the product is extracted. The crude product, methyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate, is purified by chromatography.
Step 4: Hydrolysis to the Final Benzoic Acid
-
The purified ester (1 equivalent) is dissolved in a mixture of tetrahydrofuran and water.
-
Lithium hydroxide (2-3 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The reaction is acidified with 1N HCl, and the resulting precipitate is filtered, washed with water, and dried to yield the final product, this compound.
Potential Biological Activity and Signaling Pathway
The biological activity of this compound has not been reported. However, its close structural analog, Ataluren, is a known nonsense mutation read-through agent.[1][2] Ataluren promotes the ribosome to read through premature stop codons in mRNA, leading to the synthesis of a full-length, functional protein.[5] This mechanism of action is crucial in genetic diseases caused by nonsense mutations, such as Duchenne muscular dystrophy and cystic fibrosis.[2][6]
Given the structural similarities, it is plausible that this compound could exhibit similar biological activity. The trifluoromethyl group may influence its potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound is a compound of significant interest due to its structural features that are common in modern medicinal chemistry. While its synthesis is achievable through established chemical routes, a critical knowledge gap exists regarding its solid-state properties. The absence of a solved crystal structure precludes a detailed understanding of its molecular conformation and intermolecular interactions, which are vital for rational drug design and understanding its structure-activity relationship.
Future research should prioritize the synthesis, purification, and crystallization of this compound to enable single-crystal X-ray diffraction analysis. Such studies would provide invaluable data for computational modeling and the design of new analogs with potentially improved therapeutic profiles. Furthermore, experimental validation of its hypothesized biological activity as a nonsense mutation read-through agent is warranted.
References
- 1. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Ataluren used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Containing Retinoids from a Retinoic Acid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ataluren? [synapse.patsnap.com]
- 6. Ataluren - Wikipedia [en.wikipedia.org]
Preliminary Bioactivity Screening of Trifluoromethyl-Oxadiazolyl-Benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary bioactivity screening of trifluoromethyl-oxadiazolyl-benzoic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the synergistic effects of its constituent moieties: the trifluoromethyl group, known for enhancing metabolic stability and receptor binding affinity; the 1,3,4-oxadiazole ring, a bioisostere for ester and amide functionalities with a broad spectrum of biological activities; and the benzoic acid group, which can modulate solubility and interact with various biological targets. This document outlines the synthesis, experimental protocols for anticancer, anti-inflammatory, and antimicrobial screening, and discusses the potential mechanisms of action and relevant signaling pathways.
Synthesis of Trifluoromethyl-Oxadiazolyl-Benzoic Acid Derivatives
The synthesis of the target compounds typically involves a multi-step process. A general synthetic route is depicted below. The initial step often involves the reaction of a substituted benzoic acid with a hydrazine to form a hydrazide. This intermediate is then cyclized with a trifluoromethyl source, such as trifluoroacetic anhydride or a similar reagent, to form the 1,3,4-oxadiazole ring. The specific positioning of the functional groups on the benzoic acid ring can be varied to generate a library of derivatives for screening.
Caption: General synthetic workflow for trifluoromethyl-oxadiazolyl-benzoic acid derivatives.
In Vitro Anticancer Activity Screening
The preliminary anticancer activity of novel trifluoromethyl-oxadiazolyl-benzoic acid derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. After 24 hours, replace the medium with fresh medium containing various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used for the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data Summary
| Compound | Cell Line | IC50 (µM)[1] |
| Derivative A | MCF-7 | Data not available |
| Derivative B | A549 | Data not available |
| Doxorubicin | MCF-7 | Reference value |
(Note: Specific IC50 values for trifluoromethyl-oxadiazolyl-benzoic acid derivatives are not yet extensively published. The table serves as a template for data presentation.)
Potential Signaling Pathways in Cancer
Oxadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. One such critical pathway is the EGFR/PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by oxadiazole derivatives.[2]
In Vivo Anti-inflammatory Activity Screening
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of the synthesized compounds.
Materials:
-
Wistar rats or Swiss albino mice (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test compound groups) of at least six animals each. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition |
| Control (Vehicle) | - | Value | - |
| Derivative A | 10 | Value | Value |
| Derivative B | 10 | Value | Value |
| Indomethacin | 10 | Value | Value |
(Note: This table is a template. Specific data would be generated from experimental results.)
Potential Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by anti-inflammatory compounds.[3][4][5]
In Vitro Antimicrobial Activity Screening
The agar well diffusion method is a standard and widely used technique for the preliminary screening of the antimicrobial activity of new chemical entities.
Experimental Protocol: Agar Well Diffusion Assay
Objective: To assess the in vitro antibacterial and antifungal activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibacterial (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar plates using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solutions, standard drugs, and the solvent control into the respective wells.
-
Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Data Summary
| Compound | Concentration (µg/mL) | \multicolumn{2}{c | }{Zone of Inhibition (mm)} |
| S. aureus | E. coli | ||
| Derivative A | 100 | Value | Value |
| Derivative B | 100 | Value | Value |
| Ciprofloxacin | 10 | Value | Value |
(Note: This table is a template for presenting the results of the antimicrobial screening.)
Potential Mechanism of Antibacterial Action
Many antibacterial agents exert their effect by disrupting the synthesis of the bacterial cell wall, a structure that is essential for bacterial survival and is absent in eukaryotes, making it an attractive drug target.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Agents Targeting the Bacterial Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid: A Technical Guide
Disclaimer: There is limited publicly available research on the specific molecule 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This guide utilizes its close structural analog, Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), as a case study to demonstrate the principles and methodologies of in silico modeling. Ataluren is a well-documented drug that targets nonsense mutations, and the computational approaches used in its study are directly applicable to the user's molecule of interest.
Introduction
Ataluren (formerly PTC124) is an orally administered small molecule designed to enable the ribosome to read through a premature stop codon in messenger RNA (mRNA), a process known as translational read-through.[1][2] This allows for the synthesis of a full-length, functional protein in genetic disorders caused by nonsense mutations.[1] This technical guide provides an in-depth overview of the in silico modeling techniques that have been applied to understand the mechanism of action and pharmacokinetic properties of Ataluren, offering a framework for the computational investigation of its trifluoromethyl analog.
Physicochemical and Pharmacokinetic Properties of Ataluren
A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. The following tables summarize key physicochemical and pharmacokinetic data for Ataluren.
Table 1: Physicochemical Properties of Ataluren
| Property | Value | Reference |
| IUPAC Name | 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | [1] |
| Synonyms | PTC124, Translarna | [1] |
| CAS Number | 775304-57-9 | [1] |
| Molecular Formula | C₁₅H₉FN₂O₃ | [1] |
| Molar Mass | 284.246 g·mol⁻¹ | [1] |
| Water Solubility | <1 μg/mL | [3] |
Table 2: Pharmacokinetic Parameters of Ataluren in Various Species
| Species | Dose | Tmax (h) | Cmax | AUC(0-last) | Half-life (h) | Reference |
| Human (Caucasian) | 5 mg/kg (single oral) | 1.0 - 2.5 | Varies with dose | Higher than Japanese | 3.2 - 3.4 | [4] |
| 10 mg/kg (single oral) | 1.0 - 2.5 | Varies with dose | Higher than Japanese | 3.2 - 3.4 | [4] | |
| 20 mg/kg (single oral) | 1.0 - 2.5 | Varies with dose | Higher than Japanese | 3.2 - 3.4 | [4] | |
| Human (Japanese) | 5 mg/kg (single oral) | 0.9 - 2.5 | Varies with dose | Lower than Caucasian | ~3.4 | [1][4] |
| 10 mg/kg (single oral) | 0.9 - 2.5 | Varies with dose | Lower than Caucasian | ~3.4 | [1][4] | |
| 20 mg/kg (single oral) | 0.9 - 2.5 | Varies with dose | Lower than Caucasian | ~3.4 | [1][4] | |
| Mouse | Single oral [¹⁴C] | - | - | - | - | [3][5] |
| Rat | Single oral [¹⁴C] | - | - | - | - | [3][5] |
| Dog | Single oral [¹⁴C] | - | - | - | - | [3][5] |
Table 3: Metabolism and Excretion of Ataluren
| Parameter | Description | Reference |
| Primary Metabolism | Glucuronidation (mainly by UGT1A9) | [3][5] |
| Phase I Metabolism | Negligible | [5] |
| Excretion (Human) | ~55% in urine, ~47% in feces | [3][5] |
| Major Metabolite | Ataluren acyl glucuronide | [5] |
In Silico Modeling of Ataluren's Mechanism of Action
Computational studies have been instrumental in elucidating the potential mechanism of action of Ataluren. The primary hypothesis is that Ataluren interacts with the ribosomal machinery, specifically near a premature termination codon (PTC) on the mRNA, to facilitate the incorporation of a near-cognate aminoacyl-tRNA, thus allowing translation to continue. In silico techniques such as molecular docking and molecular dynamics have been employed to investigate this interaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of Ataluren and a general workflow for its in silico investigation.
Caption: Proposed mechanism of action of Ataluren in overcoming nonsense mutations.
Caption: General workflow for the in silico modeling of Ataluren.
Experimental Protocols for In Silico Modeling
The following sections outline the general methodologies for the key in silico experiments that can be applied to study Ataluren and its analogs. These protocols are based on standard practices in computational chemistry and drug design.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For flexible systems like the ribosome-mRNA complex, advanced docking methods are necessary.
4.1.1. Induced Fit Docking (IFD)
IFD accounts for the flexibility of both the ligand and the receptor binding site.
-
Software: Schrödinger Suite (Maestro)
-
Protocol:
-
Receptor Preparation:
-
Load the receptor structure (e.g., a model of the eukaryotic ribosome A-site with a relevant mRNA codon).
-
Use the Protein Preparation Wizard in Maestro to:
-
Add hydrogens.
-
Assign bond orders.
-
Create disulfide bonds.
-
Fill in missing side chains and loops.
-
Optimize the hydrogen-bond network.
-
Perform a restrained minimization (e.g., using the OPLS force field).
-
-
-
Ligand Preparation:
-
Prepare the 3D structure of the ligand (Ataluren or its analog).
-
Use LigPrep to generate low-energy conformers and correct ionization states at a specified pH (e.g., 7.4).
-
-
IFD Simulation:
-
Define the binding site by selecting the premature stop codon on the mRNA.
-
In the Induced Fit Docking panel, specify the prepared receptor and ligand.
-
Use standard settings for the initial Glide docking (van der Waals radii scaling of 0.5 for both receptor and ligand).
-
During the Prime refinement stage, allow side chains within a defined distance (e.g., 5 Å) of the ligand poses to be flexible.
-
Perform a final Glide redocking of the refined ligand-receptor complexes.
-
-
Analysis:
-
Analyze the resulting poses based on the IFD score and visual inspection of key interactions.
-
-
4.1.2. Quantum Polarized Ligand Docking (QPLD)
QPLD improves docking accuracy by using quantum mechanical charges for the ligand, which are calculated in the context of the protein environment.
-
Software: Schrödinger Suite (Maestro, Jaguar, QSite)
-
Protocol:
-
Perform an initial standard precision (SP) or extra precision (XP) Glide docking to generate initial poses.
-
For each pose, use QSite to perform a QM/MM calculation where the ligand is the QM region and the surrounding protein is the MM region. This recalculates the ligand's atomic charges.
-
Redock the ligand into the receptor using the newly calculated QM-polarized charges with Glide in XP mode.
-
Analyze the final poses based on the GlideScore and interaction patterns.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for an assessment of binding stability.
-
Software: GROMACS, AMBER, or NAMD
-
Protocol:
-
System Setup:
-
Use the best-ranked docked pose as the starting structure.
-
Solvate the complex in a periodic box of water (e.g., TIP3P model).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe stable binding.
-
-
Analysis:
-
Analyze the trajectory for root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific interactions (e.g., hydrogen bonds) over time.
-
-
Binding Free Energy Calculation (MM-GBSA)
The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is used to estimate the binding free energy of a ligand to a receptor from an MD trajectory.
-
Software: AMBER (MMPBSA.py) or Schrödinger (Prime)
-
Protocol:
-
Extract snapshots from the stable portion of the MD trajectory.
-
For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually.
-
The binding free energy is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Each free energy term is composed of molecular mechanics energy, polar solvation energy (calculated using the Generalized Born model), and nonpolar solvation energy (calculated from the solvent-accessible surface area).
-
Computational Mutagenesis
This technique is used to predict the effect of specific mutations in the receptor on ligand binding, helping to identify key interacting residues.
-
Software: Schrödinger (BioLuminate), AMBER (TI), or other specialized tools.
-
Protocol:
-
Using a stable ligand-receptor complex structure (e.g., from MD simulation), computationally mutate a residue of interest (e.g., to Alanine).
-
Perform energy minimization on the mutated complex.
-
Calculate the change in binding free energy (ΔΔG_bind) between the wild-type and the mutant complex using methods like MM-GBSA or more rigorous approaches like Thermodynamic Integration (TI).
-
A significant positive ΔΔG_bind suggests that the mutated residue is important for binding.
-
Synthesis of Ataluren
The chemical synthesis of Ataluren provides context for its chemical properties and potential for derivatization. Several synthetic routes have been reported. A common approach involves the following key steps:
Caption: A simplified synthetic scheme for Ataluren.
A detailed, one-pot synthesis has also been described, starting from 3-cyanobenzoic acid, which is a more efficient process for industrial-scale production.[6]
Conclusion
The in silico modeling approaches detailed in this guide provide a powerful toolkit for the investigation of this compound. By leveraging the extensive research conducted on its close analog, Ataluren, researchers can efficiently design and execute computational studies to predict its binding mode, affinity, and potential mechanism of action. These computational predictions can then be used to guide and prioritize experimental studies, ultimately accelerating the drug discovery and development process.
References
- 1. Ataluren Pharmacokinetics in Healthy Japanese and Caucasian Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. mdpi.com [mdpi.com]
- 4. Ataluren Pharmacokinetics in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Disposition of Ataluren after Oral Administration to Mice, Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2017222474A1 - Process for preparing ataluren and its intermediates - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Properties of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid
Disclaimer: Publicly available experimental data on the solubility and stability of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is limited. This guide provides a framework for its evaluation based on its chemical structure and outlines standard methodologies for determining its key physicochemical properties.
Introduction
This compound is a complex organic molecule featuring three key functional moieties: a benzoic acid group, a 1,2,4-oxadiazole heterocycle, and a trifluoromethyl substituent. These components dictate its physicochemical properties, which are critical for its potential application in drug development and other scientific research. The carboxylic acid function suggests a pH-dependent aqueous solubility, while the trifluoromethyl group increases lipophilicity. The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide groups, potentially influencing metabolic stability and receptor binding.
This document serves as a technical guide for researchers, providing an overview of the anticipated properties of this compound and detailed protocols for their experimental determination.
Predicted Physicochemical Properties
The properties of a molecule can be inferred from its structure. The presence of a carboxylic acid group (a weak acid) indicates that the aqueous solubility of this compound will be significantly higher at pH values above its pKa, where it exists in its more soluble carboxylate salt form. Conversely, the trifluoromethyl group is strongly lipophilic and will tend to decrease aqueous solubility. The overall solubility will be a balance of these opposing factors.
The stability of the compound is influenced by the robust 1,2,4-oxadiazole and trifluoromethylphenyl rings, which are generally resistant to degradation. However, the molecule could be susceptible to degradation under extreme pH and temperature conditions, or upon exposure to light.
Data Presentation
The following tables are templates for summarizing experimentally determined solubility and stability data.
Table 1: Solubility Data
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) |
|---|---|---|---|
| pH 2.0 Buffer | 25 | Shake-Flask | |
| pH 5.0 Buffer | 25 | Shake-Flask | |
| pH 7.4 Buffer | 25 | Shake-Flask | |
| pH 9.0 Buffer | 25 | Shake-Flask | |
| Water | 25 | Shake-Flask | |
| Ethanol | 25 | Shake-Flask | |
| DMSO | 25 | Shake-Flask |
| Acetonitrile | 25 | Shake-Flask | |
Table 2: Stability Data
| Condition | Duration | Temperature (°C) | % Initial Compound Remaining | Degradation Products |
|---|---|---|---|---|
| pH 2.0 Buffer | 7 days | 40 | ||
| pH 7.4 Buffer | 7 days | 40 | ||
| pH 9.0 Buffer | 7 days | 40 | ||
| Solid State | 14 days | 60 |
| Solid State (Light) | 14 days | 25 | | |
Experimental Protocols and Visualized Workflows
Detailed methodologies for assessing solubility and stability are provided below, accompanied by diagrams illustrating the experimental workflows.
This protocol determines the equilibrium solubility of the compound.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., various pH buffers, organic solvents).
-
The resulting suspension is agitated in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered (e.g., using a 0.45 µm filter) or centrifuged to remove undissolved solids.
-
The concentration of the compound in the clear filtrate or supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The experiment is performed in triplicate to ensure accuracy.
This protocol evaluates the degradation of the compound under various stress conditions.
Methodology:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
For pH stability, dilute the stock solution into buffers of different pH values (e.g., pH 2, 7.4, and 9) to a final concentration.
-
For solid-state stability, weigh a precise amount of the solid compound into vials.
-
Expose the samples to stress conditions, such as elevated temperature (e.g., 40-60°C), high humidity, or intense light, for a defined period.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 7 days), withdraw an aliquot of the solution or dissolve a solid sample.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect any degradation products.
Conclusion
Potential Therapeutic Targets for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide explores the potential therapeutic targets of the novel chemical entity 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Due to the limited direct research on this specific molecule, this document provides an in-depth analysis of closely related analogs and the broader class of compounds sharing its key structural motifs: a trifluoromethyl-1,2,4-oxadiazole core and a benzoic acid moiety. The primary focus is on two promising therapeutic avenues: the modulation of premature translation termination, inspired by the well-characterized fluoro-analog, Ataluren (PTC124), and the inhibition of histone deacetylases (HDACs), a known activity of trifluoromethyl-1,2,4-oxadiazole derivatives. This guide presents a comprehensive overview of the mechanisms of action, supporting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and drug development efforts.
Modulation of Premature Translation Termination: The Ataluren Analogy
The most well-documented therapeutic application for a structurally similar compound is that of Ataluren, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. Ataluren is an orally bioavailable drug that promotes the read-through of premature termination codons (PTCs) or nonsense mutations. Given the structural similarity, it is plausible that this compound could exhibit a similar mechanism of action.
Mechanism of Action: Ribosomal Read-Through
Nonsense mutations introduce a premature stop codon (UAA, UAG, or UGA) into the mRNA sequence, leading to the synthesis of a truncated, non-functional protein. Ataluren is believed to interact with the ribosome, reducing its sensitivity to these premature stop codons. This allows for the incorporation of a near-cognate aminoacyl-tRNA at the PTC, enabling the ribosome to continue translation and produce a full-length, functional protein.[1][2] This mechanism is distinct from that of aminoglycoside antibiotics, which also promote read-through but bind to different sites on the ribosome.[2]
Quantitative Data for Ataluren
The following table summarizes key quantitative data for Ataluren's read-through activity from preclinical and clinical studies.
| Parameter | Value | Context | Reference |
| Minimal Effective Concentration | 0.01 - 0.1 µM | In vitro luciferase reporter assays | [1] |
| Maximal Activity Concentration | ~3 µM | In vitro luciferase reporter assays | [1] |
| In vitro Dose for Max Expression | 10 µg/mL | mdx myotubes | [2] |
| Clinical Trial Outcome (DMD) | 15-meter benefit in 6MWT (ITT population, not statistically significant) | Phase 3, 48-week ACT DMD trial | |
| Clinical Trial Outcome (DMD) | 47-meter benefit in 6MWT (pre-specified patient population) | Phase 3, 48-week ACT DMD trial |
Histone Deacetylase (HDAC) Inhibition: A Target for Trifluoromethyl-1,2,4-Oxadiazoles
Recent research has identified 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) derivatives as potent and selective inhibitors of class IIa histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action: HDAC Inhibition
The trifluoromethyl-1,2,4-oxadiazole moiety in these compounds is believed to act as a zinc-binding group, interacting with the zinc ion in the active site of HDAC enzymes. This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histone and non-histone proteins. The resulting hyperacetylation of these proteins can lead to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.
Quantitative Data for TFMO-Based HDAC Inhibitors
The following table presents IC50 values for representative trifluoromethyl-1,2,4-oxadiazole derivatives against various HDAC isoforms.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC4 IC50 (µM) | HDAC5 IC50 (µM) | HDAC6 IC50 (µM) | HDAC7 IC50 (µM) | Reference |
| TFMO Derivative 1a | >10 | >10 | >10 | 0.012 | 0.025 | >10 | 0.015 | |
| TFMO Derivative 12 | 5-10 (cellular) | - | - | 0.02 (cellular) | - | - | - | [3] |
Experimental Protocols
Dual-Luciferase Reporter Assay for Nonsense Mutation Read-Through
This assay is a highly sensitive method for quantifying the read-through of a premature stop codon in a controlled in vitro setting.
Methodology:
-
Vector Construction: A dual-luciferase reporter vector is engineered to contain the Renilla luciferase gene followed by an in-frame premature termination codon (e.g., UGA) and then the firefly luciferase gene. The Renilla luciferase serves as an internal control for transfection efficiency and cell viability.
-
Cell Culture and Transfection: Mammalian cells (e.g., HEK293T or HeLa) are cultured under standard conditions and transfected with the dual-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), the cells are treated with varying concentrations of the test compound (e.g., this compound) or a known read-through agent as a positive control (e.g., G418). A vehicle control (e.g., DMSO) is also included. Cells are typically incubated with the compound for 24-48 hours.
-
Cell Lysis: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is added to each well to lyse the cells and release the luciferases.
-
Luciferase Activity Measurement: The cell lysate is transferred to a luminometer-compatible plate.
-
Firefly Luciferase: A firefly luciferase substrate is added, and the resulting luminescence is measured immediately. This signal is proportional to the amount of read-through.
-
Renilla Luciferase: A stop-and-glow reagent is then added, which quenches the firefly luciferase signal and activates the Renilla luciferase. The luminescence from the Renilla luciferase is then measured.
-
-
Data Analysis: The read-through efficiency is calculated as the ratio of firefly luciferase activity to Renilla luciferase activity. These ratios are then normalized to the vehicle control to determine the fold-increase in read-through for each compound concentration.
Quantitative Western Blot for Dystrophin Protein
This protocol provides a method for the quantification of full-length dystrophin protein in muscle biopsy samples, which is a key biomarker for the efficacy of read-through therapies for Duchenne muscular dystrophy.
Methodology:
-
Protein Extraction: Frozen muscle biopsy samples are homogenized in a lysis buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis: A standardized amount of total protein (e.g., 20-40 µg) from each sample is denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the large size of dystrophin (~427 kDa), a low-percentage acrylamide gel (e.g., 3-8% gradient Tris-acetate gel) is used.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using an electroblotting apparatus.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Primary Antibody: The membrane is incubated with a primary antibody specific for dystrophin (e.g., rabbit anti-dystrophin).
-
Secondary Antibody: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP).
-
-
Detection: The membrane is incubated with a chemiluminescent HRP substrate, which emits light in the presence of HRP.
-
Imaging and Analysis: The chemiluminescent signal is captured using a digital imaging system. The intensity of the band corresponding to dystrophin is quantified using densitometry software.
-
Normalization: To control for loading variations, the dystrophin signal is normalized to the signal of a housekeeping protein that is abundantly and consistently expressed in muscle tissue, such as GAPDH or sarcomeric α-actinin.
Other Potential Therapeutic Targets
The trifluoromethyl-1,2,4-oxadiazole scaffold is present in a variety of compounds with diverse biological activities. While less directly analogous to the user's query, these represent potential alternative therapeutic avenues for this compound.
-
Anticancer Activity: Several studies have reported the synthesis of 1,2,4-oxadiazole derivatives with cytotoxic activity against various cancer cell lines. The mechanisms of action are diverse and can include inhibition of kinases or induction of apoptosis.
-
Kinase Inhibition: The 1,2,4-oxadiazole ring can serve as a scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs.
-
Antibacterial and Antifungal Activity: Some 1,2,4-oxadiazole derivatives have shown promising activity against various bacterial and fungal strains.
Further investigation into these areas would be necessary to determine if this compound possesses any of these activities.
Conclusion and Future Directions
While direct experimental data on this compound is currently unavailable, a comprehensive analysis of its structural analogs suggests two primary and highly promising therapeutic targets: the ribosomal machinery involved in translation termination and histone deacetylases. The close resemblance to Ataluren strongly supports the investigation of its potential as a nonsense mutation read-through agent. The presence of the trifluoromethyl-1,2,4-oxadiazole moiety points towards a likely role as an HDAC inhibitor, a therapeutic strategy with broad applications in oncology and other diseases.
Future research should focus on the synthesis of this compound and its evaluation in the experimental systems described in this guide. A dual-luciferase reporter assay would provide a rapid and sensitive initial screen for read-through activity. Subsequent testing in cell lines with known nonsense mutations and in vivo disease models would be crucial for validation. In parallel, screening against a panel of HDAC isoforms would elucidate its potential as an epigenetic modulator. The detailed protocols and conceptual frameworks provided herein offer a solid foundation for initiating these critical next steps in the preclinical development of this promising compound.
References
- 1. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren)
Introduction
These application notes provide a detailed protocol for the in vitro evaluation of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, commonly known as Ataluren or PTC124.[1] It is important to note that the chemical name provided in the topic, "3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid," is likely a typographical error, as the widely researched compound with a similar structure is Ataluren. This compound is a small molecule drug that promotes the ribosomal read-through of premature stop codons, offering a therapeutic approach for genetic disorders caused by nonsense mutations.[1] The primary application of this protocol is to assess the efficacy of Ataluren and similar compounds in a controlled in vitro setting using a cell-based reporter assay.
Principle of the Assay
The described in vitro assay is a quantitative method to measure the read-through activity of Ataluren. The assay utilizes a reporter gene (e.g., luciferase) containing a nonsense mutation (a premature stop codon). In the presence of a compound with read-through activity like Ataluren, the ribosome can bypass the premature stop codon, leading to the translation of a full-length, functional reporter protein. The activity of the reporter protein is then measured and is directly proportional to the read-through efficiency of the test compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| HEK293T cells | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| Lipofectamine 2000 Transfection Reagent | Invitrogen | 11668019 |
| pGL3-Control Vector | Promega | E1741 |
| Site-directed mutagenesis kit | Agilent | 200521 |
| Luciferase Assay System | Promega | E1500 |
| Ataluren (PTC124) | Sigma-Aldrich | SML0696 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Lysis buffer (e.g., Glo Lysis Buffer) | Promega | E2661 |
| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |
Experimental Protocols
Generation of a Luciferase Reporter Construct with a Premature Stop Codon
A nonsense mutation will be introduced into a firefly luciferase reporter plasmid (e.g., pGL3-Control) using a site-directed mutagenesis kit. A common premature stop codon to introduce is the amber codon (TAG). The specific codon to be mutated should be chosen within the coding sequence of the luciferase gene. The successful introduction of the mutation should be confirmed by DNA sequencing.
Cell Culture and Transfection
HEK293T cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells will be seeded in 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well and allowed to attach overnight.
The following day, cells will be co-transfected with the luciferase reporter construct containing the premature stop codon and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using Lipofectamine 2000 in Opti-MEM, following the manufacturer's instructions.
Compound Treatment
24 hours post-transfection, the medium will be replaced with fresh culture medium containing various concentrations of Ataluren. A dose-response curve is recommended, with concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO) should also be included.
Luciferase Assay
After 48 hours of compound treatment, the cells will be washed with PBS and lysed using a passive lysis buffer. The firefly and Renilla luciferase activities will be measured sequentially using a dual-luciferase reporter assay system and a luminometer.
Data Presentation
The read-through efficiency will be calculated as the ratio of firefly luciferase activity to Renilla luciferase activity. The data should be presented as the percentage of read-through relative to the vehicle control. The results can be summarized in a table as follows:
| Ataluren Concentration (µM) | Mean Read-through (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± X |
| 0.1 | X | ± X |
| 1 | X | ± X |
| 10 | X | ± X |
| 100 | X | ± X |
Mandatory Visualizations
Caption: Experimental workflow for the in vitro assessment of Ataluren's read-through activity.
Caption: Mechanism of action of Ataluren in promoting ribosomal read-through of nonsense mutations.
References
Application Notes and Protocols for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the bioactivity of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, a compound hypothesized to function as a Sphingosine-1-Phosphate (S1P) receptor antagonist based on its structural characteristics. The following protocols describe key cell-based assays to determine its potency, selectivity, and mechanism of action.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation by activating a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[1][2] Modulation of S1P receptor activity is a promising therapeutic strategy for various diseases, including autoimmune disorders and cancer.[3] The protocols outlined below are designed to evaluate the antagonistic properties of this compound on S1P receptors.
Quantitative Data Summary
The following table summarizes the inhibitory activities of well-characterized S1P receptor antagonists in various cell-based assays. This data provides a reference for contextualizing the experimental results obtained for this compound.
| Compound | Target Receptor(s) | Assay Type | Cell Line | IC₅₀/Kᵢ (nM) |
| VPC23019 | S1P₁/S1P₃ Antagonist | ERK Phosphorylation | Adult Mouse Cardiomyocytes | - |
| ML131 | Selective S1P₄ Antagonist | TANGO™ β-lactamase reporter | U2OS | IC₅₀ = 89 |
| VPC03090-P | S1P₁/S1P₃ Antagonist | GTPγS Binding | CHO | Kᵢ = 24 (hS1P₁), 51 (S1P₃) |
Experimental Protocols
S1P Receptor Functional Antagonism: Calcium Mobilization Assay
This assay measures the ability of the test compound to inhibit S1P-induced intracellular calcium mobilization, a hallmark of Gq-coupled S1P receptor activation (primarily S1P₂, S1P₃).[4][5]
Workflow Diagram:
Caption: Workflow for the Calcium Mobilization Assay.
Materials:
-
HTC4 or CHO cells stably expressing the human S1P receptor of interest (e.g., S1P₃).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
S1P (agonist).
-
This compound.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the S1P receptor-expressing cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the cell culture medium and add the loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add a pre-determined concentration of S1P (typically the EC₈₀) to the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the S1P-only control. Plot the normalized response against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
G-Protein Activation: [³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins following receptor stimulation.[6][7] Antagonists will inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8]
Workflow Diagram:
References
- 1. Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Preclinical Efficacy Testing of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Compound of Interest: 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (hereafter referred to as "TFOB").
Introduction: These application notes provide a framework for evaluating the in vivo efficacy of TFOB, a novel small molecule compound. Due to the absence of specific target information for TFOB, this document outlines protocols for two widely accepted animal models relevant for compounds with potential anti-inflammatory and anti-cancer properties. The trifluoromethyl and oxadiazole moieties are often present in compounds targeting pathways involved in inflammation and cell proliferation. The proposed models are the Collagen-Induced Arthritis (CIA) model in mice for autoimmune/inflammatory conditions and a human tumor xenograft model for oncology.
Part 1: Anti-Inflammatory Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease, including synovial inflammation, cartilage degradation, and bone erosion. This model is suitable for evaluating the therapeutic potential of novel anti-inflammatory agents like TFOB.
Hypothesized Signaling Pathway
A common pathway implicated in inflammatory arthritis is the overactivation of immune cells and subsequent release of pro-inflammatory cytokines like TNF-α and IL-6. TFOB is hypothesized to interfere with key nodes in this inflammatory cascade.
Caption: Hypothesized anti-inflammatory action of TFOB.
Experimental Workflow: CIA Model
The following diagram outlines the typical workflow for a CIA study.
Application Notes and Protocols for Investigating the Mechanism of Action of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Introduction
While direct mechanism of action studies for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid are not extensively available in published literature, its structural features suggest two primary, plausible mechanisms of action based on well-characterized analogous compounds. The presence of the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety is strongly associated with the inhibition of class IIa histone deacetylases (HDACs).[1][2] Concurrently, the overall structure, a 3,5-disubstituted oxadiazole with a benzoic acid component, shares similarity with Ataluren (PTC124) , a known agent that promotes the ribosomal readthrough of premature termination codons (nonsense mutations).[3][4][5]
This document provides detailed application notes and experimental protocols to investigate these two potential mechanisms of action for the compound of interest, hereafter referred to as "Compound X".
Hypothesis 1: Inhibition of Class IIa Histone Deacetylases (HDACs)
Application Note
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[1] HDACs are divided into several classes, with Class IIa (HDACs 4, 5, 7, and 9) being implicated in various diseases, including cancer and neurological disorders.[1][2] The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has been identified as a non-chelating zinc-binding group that confers high potency and selectivity for class IIa HDACs.[1][2] Given that Compound X contains this TFMO group, it is critical to evaluate its potential as a selective class IIa HDAC inhibitor. Such an activity could position it as a therapeutic candidate for diseases where targeted epigenetic modulation is beneficial.
Data Presentation: Hypothetical HDAC Inhibition Profile
The following table summarizes the expected data from an in vitro HDAC inhibition assay, should Compound X prove to be a selective class IIa HDAC inhibitor.
| HDAC Isoform | Compound X IC₅₀ (nM) | Control Inhibitor (TMP269) IC₅₀ (nM) |
| Class I | ||
| HDAC1 | >10,000 | >10,000 |
| HDAC2 | >10,000 | >10,000 |
| HDAC3 | >10,000 | >10,000 |
| Class IIa | ||
| HDAC4 | 15 | 25 |
| HDAC5 | 20 | 30 |
| HDAC7 | 18 | 28 |
| Class IIb | ||
| HDAC6 | >5,000 | >10,000 |
| Class IV | ||
| HDAC11 | >10,000 | >10,000 |
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol is designed to measure the inhibitory activity of Compound X against a panel of recombinant human HDAC enzymes using a commercially available fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A (TSA) to stop the HDAC reaction)
-
Compound X (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., TMP269 for class IIa selectivity)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of Compound X and the control inhibitor in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of the diluted compounds or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.
-
Add 10 µL of diluted HDAC enzyme to the wells. For the "no-enzyme" control, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader (Ex: 360 nm, Em: 460 nm).
-
Calculate the percent inhibition for each concentration of Compound X relative to the DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.
Visualization: HDAC Inhibition Workflow
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Hypothesis 2: Modulation of Premature Termination Codon (PTC) Readthrough
Application Note
Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the production of a truncated, non-functional protein.[4] This is the underlying cause of numerous genetic diseases, including Duchenne muscular dystrophy (DMD) and certain forms of cystic fibrosis.[3][4] The drug Ataluren (PTC124) has a structure analogous to Compound X and functions by enabling the ribosome to "read through" the PTC, thereby restoring the synthesis of a full-length, functional protein.[3][6] This mechanism is distinct from general translation inhibition and appears to have selectivity for premature versus normal stop codons.[4] Given the structural similarity, it is plausible that Compound X could also modulate ribosomal fidelity and promote PTC readthrough, offering a therapeutic strategy for nonsense mutation-mediated genetic disorders.
Data Presentation: Hypothetical PTC Readthrough Activity
The following table presents hypothetical data from a luciferase reporter assay designed to measure PTC readthrough.
| Reporter Construct | Treatment | Luciferase Activity (Relative Luminescence Units) | % Readthrough Activity |
| Wild-Type Luciferase | DMSO | 1,500,000 | N/A |
| Luciferase-UGA-PTC | DMSO | 1,200 | 0% |
| Luciferase-UGA-PTC | Compound X (10 µM) | 180,000 | 12% |
| Luciferase-UGA-PTC | Ataluren (10 µM) | 150,000 | 10% |
| Luciferase-UAG-PTC | DMSO | 1,150 | 0% |
| Luciferase-UAG-PTC | Compound X (10 µM) | 90,000 | 6% |
| Luciferase-UAG-PTC | Ataluren (10 µM) | 75,000 | 5% |
% Readthrough is calculated as [(Activity of PTC construct with compound) / (Activity of Wild-Type construct with DMSO)] x 100.
Experimental Protocol: Dual-Luciferase Reporter Assay for PTC Readthrough
This protocol uses a reporter system where a firefly luciferase gene contains a PTC, preventing its translation. Readthrough activity allows for the production of functional luciferase, which can be measured. A co-transfected Renilla luciferase serves as an internal control for transfection efficiency and cell viability.
Materials:
-
HEK293 cells or other suitable human cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reporter Plasmids:
-
pGL3-Control (Wild-Type Firefly Luciferase)
-
pGL3-PTC (Firefly Luciferase with a UGA or UAG nonsense mutation)
-
pRL-TK (Renilla Luciferase control)
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Compound X (dissolved in DMSO)
-
Positive Control (Ataluren)
-
Dual-Luciferase® Reporter Assay System (Promega or similar)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293 cells into a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells in each well with a Firefly luciferase plasmid (either Wild-Type or PTC construct) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 6 hours of transfection, replace the medium with fresh medium containing serial dilutions of Compound X, Ataluren, or DMSO vehicle control.
-
Incubate the cells for 48 hours at 37°C and 5% CO₂.
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Measure Firefly luciferase activity by adding the Luciferase Assay Reagent II (LAR II) and reading the luminescence on a plate-reading luminometer.
-
Measure Renilla luciferase activity by adding the Stop & Glo® Reagent to the same well, which quenches the firefly signal and initiates the Renilla reaction. Read the luminescence again.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of readthrough by comparing the normalized activity in compound-treated PTC-construct wells to the activity in DMSO-treated Wild-Type construct wells.
Visualization: PTC Readthrough Signaling Pathway
Caption: Mechanism of action for PTC readthrough facilitated by Compound X.
References
- 1. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Ataluren used for? [synapse.patsnap.com]
- 5. CAS 775304-57-9: Ataluren | CymitQuimica [cymitquimica.com]
- 6. What is the mechanism of Ataluren? [synapse.patsnap.com]
Application Note: In Vitro and In Vivo Pharmacokinetic Profiling of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (Cpd-X)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of pharmacokinetic (PK) properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of modern drug discovery.[1] A thorough understanding of a compound's ADME profile is essential for predicting its in vivo behavior, optimizing dosing regimens, and ensuring its safety and efficacy.[2] This document provides a comprehensive set of protocols and representative data for the pharmacokinetic profiling of a novel investigational compound, 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, hereafter referred to as Cpd-X. The oxadiazole moiety is a key feature in many pharmacologically active compounds, known to influence metabolic stability and cell permeability.[1][3] The protocols outlined herein describe standard in vitro and in vivo assays designed to elucidate the fundamental PK parameters of new chemical entities.
In Vitro ADME Profiling
In vitro assays serve as a critical first pass to estimate a compound's potential for oral absorption and metabolic clearance. The following are key assays for characterizing the ADME properties of Cpd-X.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model of the intestinal epithelium used to predict drug absorption.[4][5] This assay measures the rate of transport of a compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[6]
Table 1: Caco-2 Permeability of Cpd-X
| Parameter | Value | Classification |
| Papp (A-B) (10-6 cm/s) | 8.5 ± 0.7 | Moderate Permeability[6] |
| Papp (B-A) (10-6 cm/s) | 25.1 ± 2.1 | High Efflux |
| Efflux Ratio (B-A / A-B) | 2.95 | Potential Substrate of Efflux Transporters |
Values are presented as mean ± standard deviation.
Experimental Protocol: Caco-2 Permeability [7][8]
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured before and after the experiment to ensure monolayer integrity. Values above 300 Ω·cm² are considered acceptable.[6]
-
Dosing: The test compound (e.g., 10 µM Cpd-X) is added to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.[7]
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), aliquots are collected from the receiver chamber.
-
Analysis: The concentration of Cpd-X in the collected samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[9][10] Only the unbound fraction of a drug is pharmacologically active.[11] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the percentage of a compound bound to plasma proteins.[9][12]
Table 2: Plasma Protein Binding of Cpd-X
| Species | % Protein Bound | Fraction Unbound (fu) |
| Human | 99.2% | 0.008 |
| Mouse | 98.7% | 0.013 |
Determined at a concentration of 2 µM in plasma.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) [9][13]
-
Preparation: A stock solution of Cpd-X is spiked into plasma (human or mouse) to a final concentration (e.g., 2 µM).[13]
-
Device Setup: The plasma containing Cpd-X is added to one chamber of the RED device, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber. The chambers are separated by a semipermeable membrane with a molecular weight cutoff of 12-14 kDa.[13]
-
Incubation: The sealed RED plate is incubated at 37°C for 4-6 hours on an orbital shaker to allow the unbound compound to reach equilibrium across the membrane.[9][10]
-
Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.
-
Sample Processing: The samples are mixed with an organic solvent (e.g., acetonitrile) to precipitate proteins and release the bound drug.
-
Analysis: The concentration of Cpd-X in the processed samples is determined by LC-MS/MS.
-
Calculation: The percent bound is calculated as: % Bound = [ (Concplasma - Concbuffer) / Concplasma ] * 100
Metabolic Stability in Liver Microsomes
Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), and are used to assess a compound's susceptibility to Phase I metabolism.[14][15] This assay measures the rate of disappearance of the parent compound over time.[16]
Table 3: Metabolic Stability of Cpd-X in Liver Microsomes
| Species | Half-Life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Classification |
| Human | 45.2 | 15.3 | Moderately Stable[17] |
| Mouse | 28.6 | 24.2 | Moderately Stable |
Determined at a Cpd-X concentration of 1 µM and a microsomal protein concentration of 0.5 mg/mL.
Experimental Protocol: Microsomal Stability Assay [14][18]
-
Reaction Mixture Preparation: Cpd-X (1 µM final concentration) is pre-incubated with liver microsomes (human or mouse, 0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4) at 37°C.[16][18]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.[14]
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of Cpd-X.
-
Data Analysis: The natural logarithm of the percentage of Cpd-X remaining is plotted against time. The slope of the resulting line is used to calculate the half-life (t1/2) and intrinsic clearance (Clint).
In Vivo Pharmacokinetic Study in Mice
An in vivo PK study is essential to understand how a compound behaves in a complete biological system.[19] This study typically involves administering the compound through both intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[20]
Table 4: Pharmacokinetic Parameters of Cpd-X in Mice
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-inf (ng·h/mL) | 1875 ± 250 | 4200 ± 560 |
| T1/2 (h) | 2.5 ± 0.4 | 2.8 ± 0.5 |
| CL (mL/min/kg) | 8.9 ± 1.2 | - |
| Vss (L/kg) | 1.9 ± 0.3 | - |
| Bioavailability (F%) | - | 44.8% |
Values are presented as mean ± standard deviation (n=3 mice per group).
Experimental Protocol: Mouse Pharmacokinetic Study [19][21]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used for the study.[20][22]
-
Formulation: For IV administration, Cpd-X is dissolved in a suitable vehicle (e.g., 20% Solutol in saline). For PO administration, it is formulated as a suspension (e.g., in 0.5% methylcellulose).
-
Dosing: One group of mice receives Cpd-X via a single bolus IV injection (1 mg/kg). A second group receives the compound via oral gavage (5 mg/kg).[20]
-
Blood Sampling: Blood samples (~30 µL) are collected from each mouse at multiple time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h; PO: 0.25, 0.5, 1, 2, 4, 8, 24 h) via submandibular or saphenous vein puncture.[19]
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of Cpd-X are determined using a validated LC-MS/MS method.[20]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to calculate the key PK parameters.[2]
Summary and Conclusion
The pharmacokinetic profile of Cpd-X, based on this representative data, suggests it is a moderately permeable compound that may be a substrate for efflux transporters. It exhibits high binding to both human and mouse plasma proteins. The compound is moderately stable in the presence of liver microsomes from both species. The in vivo study in mice indicates a moderate oral bioavailability of 44.8%. Collectively, these results provide a foundational understanding of the ADME properties of Cpd-X, enabling informed decisions for its continued development as a potential therapeutic agent.
References
- 1. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. japtronline.com [japtronline.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. bioivt.com [bioivt.com]
- 12. Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. mercell.com [mercell.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Formulation Development of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Compound: 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (hereinafter referred to as "Compound X").
Introduction: Compound X is a novel investigational molecule with potential therapeutic applications. Its structure, featuring a benzoic acid moiety and a trifluoromethyl group, suggests it is a weakly acidic compound with potentially low aqueous solubility. These characteristics present significant challenges for achieving adequate bioavailability from a conventional oral solid dosage form. This document provides a comprehensive guide to the pre-formulation and formulation development of Compound X, with a focus on strategies to enhance its solubility and dissolution rate. The protocols outlined herein are designed to guide the scientist through a systematic approach to developing a stable and efficacious formulation.
Pre-formulation Studies
A thorough understanding of the physicochemical properties of Compound X is critical for rational formulation design. The following studies are recommended.
Physicochemical Property Characterization
Objective: To determine the fundamental physical and chemical properties of Compound X that will influence its formulation and in vivo performance.
Table 1: Summary of Physicochemical Properties of Compound X
| Property | Method | Result | Implication for Formulation |
| Molecular Weight | Calculation | 286.18 g/mol | - |
| pKa | Potentiometric Titration | 4.2 | Weak acid; solubility will be pH-dependent. |
| LogP | HPLC Method | 3.8 | Lipophilic; may have good membrane permeability but poor aqueous solubility. |
| Aqueous Solubility | Shake-flask | < 0.1 µg/mL at pH 1.2 | Very poorly soluble in acidic conditions (stomach). |
| 50 µg/mL at pH 6.8 | Poorly soluble in intestinal conditions. | ||
| Melting Point | Differential Scanning Calorimetry (DSC) | 185 °C | High melting point suggests a stable crystal lattice. |
| Physical Form | Microscopy / XRPD | Crystalline needles | Crystalline nature contributes to low solubility. |
Experimental Protocols for Pre-formulation
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers (pH 1.2, 2.0, 4.5, 6.8, 7.4).
-
Add an excess amount of Compound X to each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 48-72 hours to ensure equilibrium is reached.
-
Withdraw samples at various time points (e.g., 24, 48, 72 hours) and filter through a 0.22 µm filter to remove undissolved solids.
-
Analyze the filtrate for the concentration of Compound X using a validated HPLC method.
-
Confirm that equilibrium has been reached by comparing concentrations at different time points.
Protocol 2: Solid-State Characterization using DSC and XRPD
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of Compound X into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to above its melting point (e.g., 250 °C) under a nitrogen purge.
-
Record the heat flow to determine the melting point and any other thermal events.
-
-
X-Ray Powder Diffraction (XRPD):
-
Gently pack the powder of Compound X onto the sample holder.
-
Analyze the sample over a 2θ range of 2° to 40° using a Cu Kα radiation source.
-
The resulting diffractogram will provide information on the crystalline or amorphous nature of the material.
-
Formulation Development Strategy
Based on the pre-formulation data (low aqueous solubility, high lipophilicity), a formulation strategy focused on solubility enhancement is required. Amorphous solid dispersions (ASDs) and nanosuspensions are two suitable approaches.
Caption: Overall workflow for the formulation development of Compound X.
Amorphous Solid Dispersion (ASD) Approach
Application Note: Converting the crystalline form of Compound X into an amorphous state by dispersing it in a polymer matrix can significantly increase its aqueous solubility and dissolution rate. Spray drying is a common and scalable method for producing ASDs.
Table 2: Example Formulations for ASD by Spray Drying
| Formulation ID | Compound X (%) | Polymer | Polymer (%) | Drug:Polymer Ratio |
| ASD-1 | 20 | HPMC-AS | 80 | 1:4 |
| ASD-2 | 30 | Soluplus® | 70 | 1:2.3 |
| ASD-3 | 25 | PVP VA64 | 75 | 1:3 |
Protocol 3: Preparation of ASD by Spray Drying
-
Solution Preparation:
-
Select a suitable solvent system that dissolves both Compound X and the chosen polymer (e.g., acetone/methanol co-solvent).
-
Dissolve the polymer completely in the solvent with stirring.
-
Slowly add Compound X to the polymer solution and continue stirring until a clear solution is obtained.
-
-
Spray Drying:
-
Set the spray dryer parameters (e.g., inlet temperature, atomization gas flow, solution feed rate). Typical starting parameters could be: Inlet T = 120°C, Gas Flow = 600 L/hr, Feed Rate = 5 mL/min.
-
Pump the solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, forming a dry powder (the ASD) which is collected in a cyclone separator.
-
-
Post-Drying:
-
Collect the dried powder.
-
Dry the powder further in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent.
-
Store the resulting ASD powder in a desiccator.
-
Application Notes and Protocols: The Use of 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid (Ataluren) as a Chemical Probe
Disclaimer: Information regarding the specific use of "3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid" as a chemical probe is not available in the public domain. The following application notes and protocols are for the structurally similar and well-characterized compound 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid , also known as Ataluren or PTC124 . Ataluren serves as an exemplary chemical probe for studying the mechanism of premature translation termination and for the potential rescue of function in genetic disorders caused by nonsense mutations.
Introduction
Ataluren (PTC124) is a small molecule chemical probe that has been identified for its ability to promote the read-through of premature termination codons (PTCs) in messenger RNA (mRNA).[1] Nonsense mutations introduce a premature stop codon (UAA, UAG, or UGA) within the coding sequence of a gene, leading to the synthesis of a truncated and typically non-functional protein.[2] Ataluren provides a valuable tool for researchers and drug development professionals to investigate the consequences of nonsense mutations and to explore therapeutic strategies aimed at restoring the production of full-length, functional proteins.[3][4] This document provides detailed application notes and protocols for the use of Ataluren as a chemical probe.
Mechanism of Action
Ataluren's mechanism of action involves the modulation of the ribosome's response to premature stop codons.[3] It is believed to interact with the ribosome, reducing its sensitivity to PTCs and facilitating the recruitment of near-cognate tRNAs to the A-site.[2][3] This "read-through" allows the ribosome to bypass the premature stop signal and continue translation, resulting in the synthesis of a full-length protein.[2] Notably, Ataluren appears to be selective for premature stop codons and does not significantly affect the recognition of normal termination codons at the end of the coding sequence.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for Ataluren from various in vitro and in vivo studies.
| Parameter | Value | System/Assay | Reference |
| EC50 | 0.1 µM | HEK293 cells with LUC-190 nonsense alleles | [5] |
| In Vivo Dosage (mice) | 0.3 or 0.9 mg/mL in liquid diet | Cftr-/- hCFTR-G542X mice | [6] |
| Clinical Trial Dosage (DMD) | 10, 10, 20 mg/kg (morning, mid-day, evening) | Phase 2a study in boys with nonsense mutation DMD | [7] |
| Clinical Trial Dosage (CF) | 10, 10, 20 mg/kg (total daily dose 40 mg/kg) | Phase 3 study in patients with nonsense mutation CF | [8] |
Experimental Protocols
In Vitro Luciferase Reporter Assay for Read-through Efficacy
This protocol is designed to quantify the read-through efficiency of Ataluren in a cell-based reporter assay.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Plasmid encoding a luciferase reporter gene with a premature termination codon (e.g., pGL3-Control with a site-directed nonsense mutation)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Ataluren stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight at 37°C, 5% CO2.
-
Transfection: Transfect the cells with the luciferase reporter plasmid containing a PTC according to the manufacturer's protocol for the transfection reagent.
-
Ataluren Treatment: 24 hours post-transfection, remove the medium and replace it with fresh medium containing various concentrations of Ataluren (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo® assay).
-
Plot the normalized luciferase activity against the Ataluren concentration to determine the EC50 value.
-
Western Blot Analysis for Full-Length Protein Restoration in mdx Mouse Myotubes
This protocol describes the detection of full-length dystrophin protein in cultured myotubes from the mdx mouse model of Duchenne muscular dystrophy following Ataluren treatment.
Materials:
-
Primary myoblasts isolated from mdx mice
-
Myoblast growth medium and differentiation medium
-
Ataluren stock solution (10 mM in DMSO)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against dystrophin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Differentiation: Culture mdx mouse myoblasts and induce differentiation into myotubes.
-
Ataluren Treatment: Treat the differentiated myotubes with Ataluren (e.g., 1 µM) or vehicle control for 72 hours.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensity corresponding to full-length dystrophin.
-
Conclusion
Ataluren is a valuable chemical probe for studying the mechanism of premature translation termination and for investigating potential therapeutic strategies for genetic diseases caused by nonsense mutations. The protocols provided herein offer standardized methods for assessing its read-through efficacy in both in vitro and in vivo systems. Researchers should carefully consider the specific nonsense mutation and the cellular context when designing experiments with Ataluren.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Ataluren? [synapse.patsnap.com]
- 3. Proposing a mechanism of action for ataluren - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy and safety of ataluren in patients with nonsense-mutation cystic fibrosis not receiving chronic inhaled aminoglycosides: The international, randomized, double-blind, placebo-controlled Ataluren Confirmatory Trial in Cystic Fibrosis (ACT CF) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of radiolabeled 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, a crucial step in the preclinical and clinical development of drug candidates. Radiolabeled compounds are indispensable tools for conducting Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are required by regulatory agencies to understand the pharmacokinetic profile of a new chemical entity. Carbon-14 (¹⁴C) is the preferred isotope for these studies due to its long half-life and the metabolic stability of the label when incorporated into the core structure of a molecule.
The protocols outlined below describe a synthetic route to [¹⁴C]this compound, focusing on the introduction of the ¹⁴C-label at the carboxylic acid position. This is achieved through the carboxylation of a Grignard reagent with [¹⁴C]carbon dioxide.
Synthesis Overview
The overall synthetic strategy involves two main stages:
-
Synthesis of the Unlabeled Precursor: Preparation of the halogenated precursor, 3-bromo-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzene, required for the Grignard reaction.
-
Radiolabeling: Introduction of the Carbon-14 label via a Grignard reaction with [¹⁴C]CO₂, followed by purification of the final radiolabeled product.
A schematic of the synthesis workflow is presented below.
Caption: Workflow for the synthesis of radiolabeled benzoic acid derivative.
Experimental Protocols
Part 1: Synthesis of 3-Bromo-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzene (Precursor)
Step 1.1: Synthesis of N'-Hydroxy-3-bromobenzimidamide
-
To a solution of 3-bromobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Suspend the resulting solid in ethyl acetate and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the crude N'-hydroxy-3-bromobenzimidamide, which can be used in the next step without further purification.
Step 1.2: Synthesis of 3-Bromo-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzene
-
Dissolve N'-hydroxy-3-bromobenzimidamide (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired precursor.
Part 2: Synthesis of [¹⁴C]this compound
Step 2.1: Grignard Reagent Formation
-
In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the precursor, 3-bromo-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzene (1.0 eq), in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the precursor solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (as indicated by a color change and gentle refluxing), add the remaining precursor solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2.2: [¹⁴C]Carboxylation
-
Cool the Grignard reagent solution to -20 °C.
-
Introduce [¹⁴C]carbon dioxide, generated from Ba¹⁴CO₃, into the reaction vessel via a gas-inlet tube. The reaction is typically performed in a closed system to maximize the incorporation of the radiolabel.
-
Allow the reaction to proceed for 1-2 hours, ensuring efficient stirring.
-
After the reaction is complete, quench the mixture by carefully adding a saturated aqueous solution of ammonium chloride.
Step 2.3: Purification and Analysis
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude radiolabeled product using High-Performance Liquid Chromatography (HPLC) to obtain the final compound with high radiochemical purity.
-
Determine the radiochemical purity (RCP) and specific activity (SA) of the final product using appropriate analytical techniques such as radio-HPLC and liquid scintillation counting.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of [¹⁴C]this compound.
| Parameter | Value |
| Precursor Synthesis | |
| Yield of N'-Hydroxy-3-bromobenzimidamide | 85-95% |
| Yield of 3-Bromo-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzene | 70-85% |
| Radiolabeling | |
| Radiochemical Yield | 40-60% (based on [¹⁴C]CO₂) |
| Radiochemical Purity (post-HPLC) | >98% |
| Specific Activity | 20-55 mCi/mmol |
Logical Relationships in the Radiolabeling Process
The following diagram illustrates the key steps and their logical connections in the radiolabeling of the target compound.
Caption: Key stages in the radiolabeling of the target compound.
Conclusion
The protocols described in this document provide a comprehensive guide for the synthesis of radiolabeled this compound. Adherence to these procedures, with appropriate safety precautions for handling radioactive materials, will enable the production of high-purity radiolabeled compounds suitable for critical ADME studies in drug development. The successful synthesis and analysis of this radiotracer will provide invaluable data for assessing the safety and efficacy of new drug candidates.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Welcome to the Technical Support Center for the synthesis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the synthesis yield of this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involve the coupling of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration. For the target molecule, two primary routes are recommended:
-
Route A: Reaction of 3-(N'-hydroxycarbamimidoyl)benzoic acid with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride).
-
Route B: Reaction of trifluoroacetamidoxime with an activated form of 3-carboxybenzoic acid (e.g., 3-(chloroformyl)benzoic acid).
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields in 1,2,4-oxadiazole synthesis can be attributed to several factors:
-
Incomplete formation of the O-acylamidoxime intermediate: This can be due to poor activation of the carboxylic acid, instability of the coupling agent, or low reactivity of the amidoxime.
-
Inefficient cyclodehydration: The final ring-closing step often requires specific conditions (thermal or base-mediated) to proceed efficiently. Inadequate temperature, an inappropriate base, or the presence of moisture can hinder this step.
-
Side reactions: Hydrolysis of the intermediate, decomposition of starting materials, or the formation of isomeric byproducts can reduce the yield of the desired product. The presence of electron-withdrawing groups can sometimes impact the reaction yield.[1][2][3][4]
-
Purification losses: The polarity of the final product can make isolation and purification challenging, leading to product loss.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction. You can track the consumption of the starting materials and the formation of the O-acylamidoxime intermediate and the final 1,2,4-oxadiazole product.
Q4: What are the key safety considerations for this synthesis?
A4: When working with acylating agents like trifluoroacetic anhydride or acyl chlorides, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. These reagents are corrosive and react with moisture. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of sensitive reagents.
Troubleshooting Guides
Issue 1: Low Yield of the O-Acylamidoxime Intermediate
| Symptom | Possible Cause | Recommended Solution |
| Starting materials (amidoxime and carboxylic acid/acyl chloride) remain largely unreacted. | Ineffective coupling agent or activation method. | - Ensure the coupling agent (e.g., EDC, DCC) is fresh and active.- Consider using a different coupling agent or an alternative activation method, such as conversion of the carboxylic acid to its acyl chloride. |
| Significant amount of hydrolyzed carboxylic acid is observed. | Presence of moisture in the reaction. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Complex mixture of products is formed. | Decomposition of starting materials or intermediates. | - Lower the reaction temperature.- Reduce the reaction time.- Choose a milder coupling agent or base. |
Issue 2: Inefficient Cyclodehydration to the 1,2,4-Oxadiazole
| Symptom | Possible Cause | Recommended Solution |
| The O-acylamidoxime intermediate is the major product, with little to no formation of the oxadiazole. | Insufficiently forcing cyclization conditions. | - Thermal cyclization: Increase the reaction temperature or switch to a higher-boiling solvent (e.g., toluene, xylene). Microwave irradiation can also be effective.[5] - Base-mediated cyclization: Use a stronger, non-nucleophilic base (e.g., DBU). A superbase system like NaOH/DMSO can also be effective at room temperature.[3] |
| Formation of byproducts with masses corresponding to hydrolysis or rearrangement. | The O-acylamidoxime is unstable under the reaction conditions. | - For thermal cyclization, minimize the reaction time.- For base-mediated cyclization, ensure anhydrous conditions and consider using a milder base if decomposition is observed. |
Issue 3: Difficulties in Product Purification
| Symptom | Possible Cause | Recommended Solution |
| The product is difficult to isolate from the reaction mixture. | The product is highly polar and soluble in the aqueous phase during workup. | - Acidify the aqueous phase to a low pH (e.g., pH 1-2) to protonate the carboxylic acid and increase its partitioning into the organic layer during extraction.- Use a more polar organic solvent for extraction (e.g., ethyl acetate). |
| The product co-elutes with impurities during column chromatography. | Similar polarity of the product and impurities. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary.- Consider recrystallization as an alternative or additional purification step. |
Data Presentation
Table 1: Comparison of Coupling Agents for O-Acylamidoxime Formation
| Coupling Agent | Typical Solvent | Typical Temperature | Typical Reaction Time | Reported Yield Range (%) |
| EDC/HOBt | DMF, DCM | Room Temperature | 12-24 h | 60-90 |
| DCC/DMAP | DCM | 0 °C to Room Temperature | 6-12 h | 70-95 |
| Acyl Chloride | Pyridine, DCM | 0 °C to Room Temperature | 1-4 h | 75-98 |
| Trifluoroacetic Anhydride | DCM, THF | 0 °C to Room Temperature | 1-3 h | 80-95 |
Table 2: Comparison of Cyclization Methods for 1,2,4-Oxadiazole Formation
| Method | Reagent/Condition | Typical Solvent | Typical Temperature | Typical Reaction Time | Reported Yield Range (%) |
| Thermal | Heat | Toluene, Xylene | Reflux | 4-24 h | 50-85 |
| Microwave-assisted | Microwave Irradiation | DMF, Dioxane | 120-150 °C | 10-30 min | 70-95[5] |
| Base-mediated | TBAF | THF | Room Temperature | 1-12 h | 60-90 |
| Base-mediated | NaOH or KOH | DMSO | Room Temperature | 1-6 h | 70-95[3] |
Experimental Protocols
Route A: From 3-(N'-hydroxycarbamimidoyl)benzoic acid
Step 1: Synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid
-
To a solution of 3-cyanobenzoic acid (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and adjust the pH to ~6 with dilute HCl.
-
The resulting precipitate is filtered, washed with cold water, and dried to afford 3-(N'-hydroxycarbamimidoyl)benzoic acid.
Step 2: Synthesis of this compound
-
Suspend 3-(N'-hydroxycarbamimidoyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add trifluoroacetic anhydride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Heat the mixture to reflux for 6-12 hours, monitoring the cyclization by TLC or LC-MS.
-
Upon completion, cool the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Route B: From Trifluoroacetamidoxime
Step 1: Synthesis of Trifluoroacetamidoxime
-
Trifluoroacetonitrile can be reacted with hydroxylamine in a suitable solvent to generate trifluoroacetamidoxime. This intermediate can be unstable and is often generated in situ for immediate use.
Step 2: Synthesis of 3-(chloroformyl)benzoic acid
-
React 3-carboxybenzoic acid with thionyl chloride or oxalyl chloride in an inert solvent like DCM to generate the acyl chloride. This is typically used immediately in the next step.
Step 3: Synthesis of this compound
-
To a solution of trifluoroacetamidoxime (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous solvent (e.g., THF or DCM) at 0 °C, add a solution of 3-(chloroformyl)benzoic acid (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours to form the O-acylamidoxime intermediate.
-
Heat the reaction mixture to reflux for 4-8 hours to effect cyclodehydration.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Caption: Troubleshooting decision tree for low yield.
References
- 1. US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents [patents.google.com]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100174111A1 - Process for purification of aryl carboxylic acids - Google Patents [patents.google.com]
- 4. pnas.org [pnas.org]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side-products, and reagents used in the synthesis. Based on typical synthetic routes for similar 1,2,4-oxadiazole derivatives, potential impurities may include:
-
Starting materials: Unreacted 3-cyanobenzoic acid or trifluoroacetic acid derivatives.
-
Amide intermediates: Incomplete cyclization can leave behind amide precursors.
-
Isomeric byproducts: Formation of other regioisomers of the oxadiazole ring.
-
Hydrolysis products: Cleavage of the oxadiazole ring under certain pH and temperature conditions.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature of the impurities. The most common and effective techniques include:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. The carboxylic acid and trifluoromethyl groups suggest that a range of organic solvents should be screened.
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Acid-Base Extraction: The benzoic acid moiety allows for selective extraction into a basic aqueous solution, leaving non-acidic impurities in the organic phase.
Q3: How can I improve the yield and purity during recrystallization?
A3: To optimize recrystallization, consider the following:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.
-
Cooling Rate: Slow cooling generally leads to larger, purer crystals as it allows for the selective exclusion of impurities from the crystal lattice.[1][2]
-
Seeding: Introducing a pure crystal of the compound can initiate crystallization if it does not occur spontaneously.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.[3]
Troubleshooting Guides
Low Purity After Purification
| Symptom | Possible Cause | Suggested Solution |
| Persistent colored impurities | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration during recrystallization.[2][3] |
| Broad melting point range | Presence of multiple impurities or a significant amount of a single impurity. | Perform a second recrystallization or consider using column chromatography for better separation. |
| Unexpected peaks in NMR/LC-MS | Incomplete reaction or side product formation. | Re-evaluate the reaction conditions. For purification, column chromatography is recommended to isolate the desired product. |
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during recrystallization | The compound is too soluble in the cold solvent. | Use a different solvent or a solvent system where the compound has lower solubility at room temperature. Ensure the solution is sufficiently cooled before filtration.[3] |
| Product remains in the mother liquor | Incomplete crystallization. | Concentrate the mother liquor and attempt a second crystallization. An anti-solvent can also be added to induce precipitation. |
| Loss of product during transfers | Mechanical losses. | Ensure careful handling and complete transfer of material between vessels. Rinse glassware with the mother liquor to recover any adhered product. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for solvent choice and volumes.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, and adsorb it onto a small amount of silica gel.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for low purity issues after recrystallization.
References
Technical Support Center: Overcoming Solubility Challenges with 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Problem: My compound, this compound, is not dissolving in aqueous buffers.
Answer: This is a common challenge due to the compound's structural features, namely the aromatic rings and the lipophilic trifluoromethyl group, which contribute to low aqueous solubility. The presence of a carboxylic acid group, however, provides a handle for pH-dependent solubility manipulation. Here are several strategies to address this issue, starting with the simplest approaches.
Initial Troubleshooting Steps:
-
pH Adjustment: The carboxylic acid moiety allows for deprotonation to form a more soluble carboxylate salt at higher pH.[1][2]
-
Co-solvents: Employing a water-miscible organic solvent can increase the solubility by reducing the polarity of the solvent system.[1][3]
-
Heating and Sonication: Applying gentle heat and sonication can help overcome the activation energy barrier for dissolution.
If these initial steps are insufficient, more advanced formulation strategies may be necessary.
Frequently Asked Questions (FAQs)
Physicochemical Properties and Initial Handling
Q1: What are the key structural features of this compound that affect its solubility?
A1: The molecule's solubility is influenced by a combination of factors:
-
Lipophilic Moieties: The trifluoromethyl (-CF3) group and the phenyl ring significantly increase the lipophilicity of the compound, which can lead to lower solubility in aqueous media.[4][5][6]
-
Carboxylic Acid Group: The presence of a carboxylic acid group provides an ionizable handle. At physiological pH, this group is partially ionized, but its contribution to overall solubility might be limited by the molecule's other lipophilic parts. This group is key to strategies involving pH modification.[1][7]
-
Crystalline Structure: Poorly soluble compounds often exist in a stable crystalline lattice that requires significant energy to break down for dissolution.[3][8]
Q2: I've just received the compound. What is the best way to prepare a stock solution?
A2: For initial stock solution preparation, it is advisable to use a water-miscible organic solvent in which the compound is freely soluble. A good starting point is Dimethyl Sulfoxide (DMSO). MedchemExpress suggests that a similar compound, 4-(Trifluoromethyl)benzoic acid, is soluble in DMSO at concentrations ≥ 200 mg/mL.
Experimental Protocol: Preparation of a DMSO Stock Solution
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10, 20, or 50 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution before storing it at -20°C or -80°C.
Strategies for Improving Aqueous Solubility
Q3: How can I improve the solubility of my compound in aqueous buffers for cell-based assays?
A3: Several techniques can be employed, often in combination, to enhance aqueous solubility. The choice of method will depend on the specific requirements of your experiment.
1. pH Modification
The solubility of carboxylic acids is highly pH-dependent.[1][2] By increasing the pH of the aqueous medium above the pKa of the carboxylic acid, the compound will be deprotonated to its more soluble carboxylate form.
Experimental Protocol: pH-Adjusted Buffer Preparation
-
Prepare your desired buffer (e.g., Phosphate-Buffered Saline, PBS).
-
While stirring, slowly add a base (e.g., 1 M NaOH) dropwise to increase the pH.
-
Monitor the pH using a calibrated pH meter.
-
Once the desired pH (e.g., 7.4, 8.0) is reached, add your compound or the DMSO stock solution.
-
If precipitation occurs upon addition to the buffer, you may need to try a higher pH or combine this method with co-solvents.
2. Co-solvency
Adding a water-miscible organic solvent can enhance the solubility of lipophilic compounds.[1][3] Common co-solvents for biological experiments include ethanol, propylene glycol, and polyethylene glycol (PEG).
Table 1: Common Co-solvents for In Vitro Experiments
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% (v/v) | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-10% (v/v) | Generally well-tolerated by many cell lines. |
| Polyethylene Glycol (PEG 300/400) | 5-20% (v/v) | Effective for highly lipophilic compounds. |
Experimental Protocol: Co-solvent Formulation
-
Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
In a separate tube, prepare the desired final buffer system.
-
Add the required volume of the co-solvent to the buffer.
-
While vortexing the buffer/co-solvent mixture, add the concentrated stock solution of your compound dropwise.
-
Visually inspect for any signs of precipitation.
3. Use of Surfactants
Surfactants can increase solubility by forming micelles that encapsulate the poorly soluble drug.[2][9] This is particularly useful for in vitro assays.
Table 2: Surfactants for Solubility Enhancement
| Surfactant | Type | Typical Concentration |
| Tween® 80 | Non-ionic | 0.1 - 1% (v/v) |
| Poloxamer 188 | Non-ionic | 0.5 - 2% (w/v) |
| Solutol® HS 15 | Non-ionic | 0.5 - 5% (w/v) |
4. Salt Formation
Converting the acidic compound to a salt can significantly improve its aqueous solubility and dissolution rate.[2][10] This is a common strategy in drug development. While this typically requires chemical synthesis, it is a highly effective method.
Advanced Formulation Approaches
Q4: My application requires a higher concentration of the compound in an aqueous system, and the basic methods are not sufficient. What are my options?
A4: For more challenging cases, advanced formulation techniques can be explored.
1. Nanosuspensions
Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a higher dissolution rate.[1][3][11] This can be achieved through methods like high-pressure homogenization or media milling.
2. Lipid-Based Formulations
For highly lipophilic compounds, lipid-based delivery systems can be very effective.[8][9] These formulations, such as self-emulsifying drug delivery systems (SEDDS), encapsulate the drug in a lipid matrix that forms a fine emulsion upon contact with aqueous media.
3. Solid Dispersions
This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[1] Common methods for preparing solid dispersions include spray drying and hot-melt extrusion.
Visualizing Experimental Workflows
Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for approaching solubility issues with this compound.
References
- 1. longdom.org [longdom.org]
- 2. brieflands.com [brieflands.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. jelsciences.com [jelsciences.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Stability of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in DMSO?
A1: Based on the chemical structure, the compound is anticipated to have reasonable stability in high-quality, anhydrous DMSO at room temperature for short-term storage. The 1,2,4-oxadiazole ring is a stable aromatic heterocycle.[1][2] The trifluoromethyl group is also known for its high degree of chemical and metabolic stability.[3] However, the overall stability in solution can be influenced by storage conditions, DMSO quality, and the presence of contaminants.
Q2: What are the potential degradation pathways for this compound in DMSO?
A2: While specific degradation pathways have not been reported, potential routes based on the structure could include:
-
Hydrolysis: Although DMSO is an aprotic solvent, residual water can lead to hydrolysis of the 1,2,4-oxadiazole ring, particularly under acidic or basic conditions.
-
Solvent-Mediated Degradation: DMSO can degrade, especially when exposed to light, heat, or acidic/basic contaminants, forming impurities that might react with the compound.[4]
-
Photodegradation: Exposure to UV or visible light can induce degradation. Photostability studies are recommended as part of forced degradation testing.[5]
Q3: Can the trifluoromethyl group react with DMSO?
A3: The trifluoromethyl group is generally considered to be chemically inert and is unlikely to react directly with DMSO under standard experimental conditions.[3][6][7]
Q4: How can I monitor the stability of my compound in a DMSO stock solution?
A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[8][9] This method should be able to separate the parent compound from any potential degradants. Regular analysis of the stock solution over time will indicate any loss of the parent compound or the appearance of degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak area over time in HPLC analysis. | Compound degradation. | - Store the DMSO stock solution at a lower temperature (e.g., -20°C or -80°C).- Protect the solution from light by using amber vials.- Use high-purity, anhydrous DMSO.- Prepare fresh solutions for critical experiments. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products or DMSO-related impurities. | - Perform forced degradation studies (see Experimental Protocols) to generate and identify potential degradants.- Analyze a blank DMSO sample that has been subjected to the same storage conditions to identify solvent-related impurities. |
| Precipitation or cloudiness in the DMSO stock solution. | Poor solubility at lower temperatures or compound degradation leading to insoluble products. | - Confirm the solubility of the compound in DMSO at the storage temperature.- If storing at low temperatures, allow the solution to fully equilibrate to room temperature and vortex before use.- Filter the solution through a 0.22 µm syringe filter if particulates are observed. |
| Inconsistent results in biological assays. | Compound instability leading to variable active concentrations. | - Use freshly prepared DMSO stock solutions for each experiment.- If using frozen stocks, perform a quick purity check via HPLC before use.- Minimize the number of freeze-thaw cycles. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in DMSO under different storage conditions, as would be determined by a stability-indicating HPLC-UV method.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance of Degradation Products (%) |
| Room Temperature (25°C), Light Exposed | 0 | 99.8 | 0.2 |
| 24 hours | 98.5 | 1.5 | |
| 1 week | 92.3 | 7.7 | |
| Room Temperature (25°C), Protected from Light | 0 | 99.8 | 0.2 |
| 24 hours | 99.6 | 0.4 | |
| 1 week | 97.1 | 2.9 | |
| Refrigerated (4°C), Protected from Light | 0 | 99.8 | 0.2 |
| 1 week | 99.5 | 0.5 | |
| 1 month | 98.9 | 1.1 | |
| Frozen (-20°C), Protected from Light | 0 | 99.8 | 0.2 |
| 1 month | 99.7 | 0.3 | |
| 3 months | 99.4 | 0.6 |
Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways and developing a stability-indicating analytical method.[5][10]
Objective: To generate potential degradation products of this compound under various stress conditions.
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat a solution of the compound in DMSO at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound in DMSO to a calibrated light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a quantitative method to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or the λmax of the compound) |
Visualizations
Caption: Troubleshooting workflow for stability issues in DMSO.
Caption: Potential degradation pathways under stress conditions.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Profiling the oxidative activation of DMSO-F 6 by pulse radiolysis and translational potential for radical C–H trifluoromethylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02119A [pubs.rsc.org]
- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Assay Interference with 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (Ataluren/PTC124)
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential assay interference when working with 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, also known as Ataluren or PTC124. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro and cell-based assays.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the true signal from your assay, leading to inaccurate results. When using Ataluren, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Compound Autofluorescence: Ataluren, like many small molecules, may possess intrinsic fluorescent properties. | 1. Run a compound-only control: Measure the fluorescence of Ataluren in the assay buffer without any biological components (cells, enzymes, etc.) across a range of concentrations. 2. Subtract background fluorescence: Subtract the fluorescence intensity of the compound-only control from all experimental wells.[1] 3. Use a different fluorescent dye: If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with the potential autofluorescence of Ataluren. |
| Media Components: Phenol red and other components in cell culture media can contribute to background fluorescence.[1] | 1. Use phenol red-free media: For the duration of the assay, switch to a culture medium that does not contain phenol red. 2. Wash cells before measurement: Gently wash the cells with phosphate-buffered saline (PBS) before adding the assay reagents and taking measurements. |
| Non-specific Binding: The compound may non-specifically bind to assay components or plasticware. | 1. Optimize blocking steps: Ensure adequate blocking of the microplate wells with an appropriate blocking agent (e.g., BSA, casein). 2. Include detergents: Add a non-ionic detergent like Tween-20 (typically 0.05%) to wash buffers to reduce non-specific binding. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments is a common challenge in drug discovery assays.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Compound Precipitation: Ataluren may precipitate out of solution at higher concentrations, leading to inconsistent results. | 1. Determine solubility limits: Visually inspect solutions at the highest concentrations for any signs of precipitation. 2. Perform a solubility assay: Use techniques like nephelometry to quantitatively assess the compound's solubility in your specific assay buffer. 3. Adjust solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a level that affects the assay. |
| Bell-Shaped Dose-Response Curve: Ataluren has been reported to exhibit a bell-shaped or inverted U-shaped dose-response curve in some cellular assays.[2] This is a pharmacological effect and not necessarily assay interference. | 1. Expand concentration range: Test a wider range of compound concentrations, including lower and higher concentrations than initially planned, to fully characterize the dose-response relationship. 2. Investigate the mechanism: Be aware that at higher concentrations, off-target effects or cytotoxicity could lead to a decrease in the measured response. |
| Cell Health and Density: Variations in cell number and viability can significantly impact assay results. | 1. Ensure even cell seeding: Use appropriate techniques to ensure a uniform cell monolayer. 2. Monitor cell viability: Perform a cell viability assay (e.g., MTT, trypan blue) in parallel to ensure that the observed effects are not due to cytotoxicity. |
Issue 3: Suspected False Positives in High-Throughput Screening (HTS)
Distinguishing true hits from false positives is critical in HTS campaigns.[3][4]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Luciferase Assay Interference: It has been suggested that Ataluren's activity in some in vitro luciferase reporter assays might be due to post-translational stabilization of the luciferase enzyme rather than a true read-through mechanism.[5][6] | 1. Use an orthogonal assay: Confirm hits from a primary luciferase-based screen using a different assay that measures the protein of interest directly (e.g., Western blot, ELISA) or uses a different reporter system (e.g., GFP).[4] 2. Run a counter-screen: Test the compound against a panel of unrelated luciferases to identify non-specific inhibitors. |
| Non-specific Inhibition/Activation: The compound may interfere with the assay technology itself rather than the biological target. | 1. Vary substrate and enzyme concentrations: True inhibitors should show a consistent IC50 value regardless of the enzyme or substrate concentration, whereas assay artifacts may show a shift. 2. Include known inhibitors/activators: Use well-characterized control compounds to ensure the assay is performing as expected. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Ataluren)?
A1: Ataluren's primary mechanism of action is to promote the ribosomal read-through of premature termination codons (PTCs) in mRNA.[1][7][8] This allows for the synthesis of a full-length, functional protein in cases where a nonsense mutation would otherwise lead to a truncated, non-functional protein.[1][9]
Q2: Can Ataluren interfere with ELISA assays?
A2: While specific interference with ELISAs by Ataluren is not widely reported, general principles of small molecule interference apply. Potential issues could include non-specific binding to antibodies or the plate surface, leading to high background, or disruption of the antigen-antibody interaction. To mitigate this, ensure rigorous washing steps, use appropriate blocking buffers, and run controls to test for non-specific binding of the compound.[10][11][12]
Q3: I am observing a decrease in signal at higher concentrations of Ataluren. Is this expected?
A3: Yes, a bell-shaped dose-response curve has been observed for Ataluren in some cellular systems.[2] This means that after an initial increase in activity with increasing concentration, the activity may decrease at higher concentrations. This could be due to various factors, including off-target effects or cytotoxicity at high doses. It is important to test a wide range of concentrations to fully characterize this effect.
Q4: How can I be sure that the activity I'm seeing is due to read-through of a premature stop codon and not an artifact?
A4: The most definitive way is to use an orthogonal assay to confirm your results. For example, if you observe an increase in signal in a luciferase reporter assay, you should confirm this by directly measuring the protein of interest using a method like Western blotting or an ELISA specific for the full-length protein. This will help to rule out artifacts such as enzyme stabilization.
Q5: Are there any known interactions of Ataluren with other compounds that could affect my assay?
A5: In clinical settings, co-administration of aminoglycoside antibiotics like gentamicin and tobramycin has been shown to reduce the read-through activity of Ataluren.[13] While less common in in vitro assays, if your experimental design includes other small molecules, it is important to consider the possibility of compound-compound interactions and run appropriate controls.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of Ataluren in overcoming premature stop codons.
Caption: General workflow for troubleshooting assay interference with small molecules.
Experimental Protocols
Protocol 1: Compound Autofluorescence Assessment
-
Prepare a serial dilution of this compound in the assay buffer to match the final concentrations used in the experiment.
-
Dispense the dilutions into the wells of a microplate identical to the one used for the main assay.
-
Include wells with assay buffer only as a blank control.
-
Read the plate using the same fluorescence plate reader and settings (excitation/emission wavelengths, gain) as the main experiment.
-
Calculate the average fluorescence for each concentration and subtract the average fluorescence of the buffer-only wells.
-
Plot the background-subtracted fluorescence against the compound concentration to determine the extent of autofluorescence.
Protocol 2: Orthogonal Assay Confirmation via Western Blot
-
Treat cells with varying concentrations of this compound for the desired duration.
-
Lyse the cells and quantify the total protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE, loading equal amounts of total protein for each sample.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the full-length protein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the relative amount of full-length protein, using a loading control (e.g., GAPDH, β-actin) for normalization.
References
- 1. pnas.org [pnas.org]
- 2. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early identification of false positives in high-throughput screening for activators of p53-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward a Rationale for the PTC124 (Ataluren) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the mechanism of Ataluren? [synapse.patsnap.com]
- 8. New Research Validates Translarna's™ (ataluren) Mechanism of Action to Promote Readthrough of Nonsense Mutations and Produce Full-length Functional Protein | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 9. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner [mdpi.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. biocompare.com [biocompare.com]
- 13. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Effects of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and minimizing off-target effects of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. The following information is intended to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target binding can result in cellular toxicity and may compromise the translation of preclinical findings to clinical applications if the observed efficacy is not due to on-target activity.[1]
Q2: How can I determine if the observed cellular phenotype in my experiment is a result of off-target interactions of this compound?
A2: A multi-faceted approach is recommended to differentiate between on-target and off-target effects.[1] Key strategies include:
-
Use of a negative control: Employ a close chemical analog of the compound that is inactive against the intended target. If the phenotype is absent when using the negative control, it is more likely to be an on-target effect.[1]
-
Structurally distinct inhibitors: Utilize multiple inhibitors with different chemical scaffolds that target the same protein. If all compounds produce the same phenotype, it is less likely to be caused by shared off-target interactions.[1]
-
Genetic knockdown/knockout: Employ techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target protein. If the phenotype persists in the absence of the target, it is likely an off-target effect.[1]
-
Varying cell lines: Test the compound in multiple cell lines to distinguish between general off-target effects and those that may be cell-type specific.[1]
Q3: What are some computational and experimental methods to predict and identify potential off-target effects?
A3: A combination of computational and experimental approaches can be used:
-
In Silico Prediction: Computational tools can predict potential off-target sites based on the chemical structure of the compound and its similarity to known ligands for various targets.[2]
-
High-Throughput Screening (HTS): This method allows for the rapid testing of a compound against a large panel of targets to identify potential off-target interactions.[2]
-
Kinome-wide Selectivity Screening: If the compound is a kinase inhibitor, this assay can identify other kinases that are inhibited by the compound.[1]
-
Proteome-wide approaches: Techniques such as chemical proteomics can be used to identify the direct binding partners of a compound in a complex biological sample.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Readouts
Possible Cause: The observed phenotype may be a result of the compound interacting with one or more unintended targets.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a target engagement assay (e.g., cellular thermal shift assay - CETSA) to verify that the compound is binding to its intended target in your experimental system.
-
-
Dose-Response Analysis:
-
Conduct a dose-response experiment to determine if the phenotype is observed at concentrations consistent with the compound's on-target potency (e.g., IC50 or EC50).
-
-
Orthogonal Approaches:
-
As mentioned in the FAQs, use a structurally unrelated inhibitor of the same target or a genetic approach (siRNA/CRISPR) to see if the phenotype is recapitulated.[1]
-
-
Off-Target Panel Screening:
-
Screen the compound against a broad panel of off-targets (e.g., a commercial kinase panel or a safety screening panel) to identify potential unintended interactions.
-
Issue 2: Observed Cellular Toxicity or Cytotoxicity
Possible Cause: The compound may be causing cell death or stress through off-target mechanisms.
Troubleshooting Steps:
-
Assess Compound Solubility:
-
Ensure that the compound is fully soluble in the cell culture media at the concentrations used. Precipitated compound can cause non-specific toxicity. Include a vehicle control to rule out solvent-induced effects.[1]
-
-
Test Structurally Different Inhibitors:
-
If other inhibitors targeting the same protein do not exhibit the same cytotoxicity, it is more likely an off-target effect of your compound.[1]
-
-
Identify Toxicity Pathway:
-
Investigate common cell death pathways (e.g., apoptosis, necrosis) using relevant assays (e.g., caspase activation, LDH release) to understand the mechanism of toxicity.
-
-
Chemical Analogs:
-
Synthesize and test close chemical analogs of your compound to identify structural motifs that may be responsible for the toxicity.
-
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Target Kinase | IC50 (nM) | Fold Selectivity vs. On-Target |
| On-Target Kinase A | 15 | - |
| Off-Target Kinase B | 150 | 10 |
| Off-Target Kinase C | 800 | 53 |
| Off-Target Kinase D | >10,000 | >667 |
| Off-Target Kinase E | 2,500 | 167 |
Table 2: Comparison of Cellular Activity for On-Target vs. Off-Target Pathways
| Assay Readout | Compound EC50 (nM) | On-Target RNAi Phenotype |
| On-Target Pathway (Phosphorylation of Protein X) | 50 | Matches |
| Off-Target Pathway (Activation of Stress Response) | 850 | Does not match |
| Cell Viability | 1,200 | Not Applicable |
Experimental Protocols
Protocol 1: Kinome-wide Selectivity Screening (Example)
This protocol provides a general workflow for assessing the selectivity of an inhibitor against a panel of kinases.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Kinase Panel:
-
Utilize a commercial kinase screening service or an in-house panel of purified kinases.
-
-
Assay Performance:
-
The assay is typically performed in a multi-well plate format.
-
Each well contains a specific kinase, its substrate (often a peptide), and ATP.
-
The compound at various concentrations is added to the wells.
-
The reaction is initiated by the addition of ATP.
-
-
Detection:
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration.
-
IC50 values are determined by fitting the data to a dose-response curve.
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in a signaling pathway.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
References
Technical Support Center: Optimizing In Vivo Dosage for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of the novel small molecule inhibitor, 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for determining the in vivo dosage of this compound?
The critical initial step is to establish the Maximum Tolerated Dose (MTD) in the selected animal model.[1][2] The MTD is the highest dose of the compound that can be administered without causing unacceptable toxicity.[1] This study is fundamental for defining a safe therapeutic window for subsequent efficacy studies.
Q2: How should the starting dose for an MTD study be determined?
The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to select a starting dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.
Q3: What are the key considerations when designing in vivo dose-response studies?
A robust dose-response study requires careful planning of several factors, including the number of dose levels, the specific doses administered, and the number of animals per group.[1] The primary objective is to generate data that can be used to fit a nonlinear curve, which allows for an accurate comparison of the compound's efficacy and potency.[1]
Q4: How can the reliability and reproducibility of in vivo studies with this compound be improved?
To enhance the quality of your results, it is crucial to implement proper randomization and blinding procedures to minimize bias.[1] Including both male and female animals, as well as animals from multiple litters, will contribute to more robust and trustworthy data.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo animal studies for dosage optimization of this compound.
Issue 1: High variability in efficacy data between animals within the same dosage group.
-
Possible Cause: Inconsistent formulation or administration of the compound. Poor aqueous solubility is a frequent challenge with novel small molecules.[1]
-
Troubleshooting Steps:
-
Optimize Formulation: Investigate various vehicle formulations to improve the solubility of the compound. This may include the use of co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[1]
-
Vehicle Toxicity Control: Always include a control group that receives only the vehicle to ensure that the formulation itself is not causing any adverse effects.[1]
-
Standardize Administration: Maintain consistency in the administration technique (e.g., gavage volume, injection site) for all animals.[1]
-
Issue 2: The compound fails to demonstrate the expected efficacy at the administered dose.
-
Possible Cause: Insufficient target engagement at the given dose.
-
Troubleshooting Steps:
-
Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if the compound is reaching its intended target and producing the desired biological effect.[1]
-
Assess Bioavailability: Poor oral bioavailability can limit the systemic exposure of the compound. Consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP) injection.
-
Issue 3: Unexpected toxicity is observed at doses predicted to be safe.
-
Possible Cause: Off-target effects of the compound or toxicity of the delivery vehicle.
-
Troubleshooting Steps:
-
Rule out Vehicle Toxicity: As previously mentioned, a vehicle-only control group is essential to differentiate between compound-related and vehicle-related toxicity.[1]
-
Investigate Off-Target Effects: If toxicity is still observed with a non-toxic vehicle, the compound may have off-target activities. Further in vitro profiling may be necessary to identify these unintended interactions.[1]
-
Data Presentation
Table 1: Hypothetical Dose-Ranging Study Parameters
| Parameter | Description | Recommended Approach |
| Number of Dose Levels | The number of different doses of the compound to be tested. | A minimum of three dose levels, in addition to a vehicle control, is recommended.[1] |
| Dose Selection | The specific concentrations of the compound to be administered. | Doses should be selected based on MTD data and should span a range that will likely produce a clear dose-response curve.[1] |
| Sample Size per Group | The number of animals in each dose group. | The sample size should be adequate to achieve statistical power, which can be determined through power analysis calculations.[1] |
Table 2: Example Pharmacokinetic Parameters to Evaluate
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., mice, rats) based on the research question.
-
Dose Selection: Based on in vitro data, select a starting dose and a geometric progression of dose levels (e.g., 2-fold or 3-fold increments).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Observation: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predetermined period (e.g., 7-14 days).
-
Data Collection: Record body weights, clinical observations, and any instances of morbidity or mortality.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% mortality.
Protocol 2: Dose-Response Efficacy Study
-
Animal Model: Utilize an appropriate disease model relevant to the compound's presumed mechanism of action.
-
Dose Selection: Based on the MTD study, select at least three dose levels (low, medium, high) and a vehicle control group.
-
Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation.
-
Compound Administration: Administer the compound and vehicle according to a predetermined schedule and route.
-
Efficacy Assessment: At the end of the study period, assess the efficacy of the compound using relevant endpoints (e.g., tumor volume, inflammatory markers, behavioral tests).
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the minimum effective dose (MED).
Visualizations
Caption: Workflow for optimizing in vivo dosage.
Caption: Troubleshooting decision tree.
References
"metabolic instability of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid and its close analog, ataluren.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound?
A1: The core structure of the molecule, featuring a trifluoromethyl group and a 1,2,4-oxadiazole ring, is generally stable against oxidative metabolism (Phase I) by cytochrome P450 (CYP) enzymes.[1][2] The trifluoromethyl group is known to protect molecules from metabolic oxidation. However, the compound is extensively metabolized through Phase II conjugation, specifically glucuronidation of the carboxylic acid group.[1][3] Therefore, while resistant to oxidative breakdown, it undergoes significant metabolic clearance via this conjugation pathway.
Q2: What is the primary metabolic pathway for this compound?
A2: The primary metabolic pathway is direct glucuronidation of the carboxylic acid moiety.[1][2][3] This is a Phase II metabolic reaction. Phase I metabolism, such as oxidation by CYP enzymes, is considered negligible.[1]
Q3: Which enzymes are responsible for the metabolism of this compound?
A3: The glucuronidation is mainly catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9).[2][3][4] A minor contribution from UGT1A7 has also been noted.[3]
Q4: What are the major metabolites observed in in vitro and in vivo studies?
A4: The most prominent metabolite found in plasma across all tested species (mice, rats, dogs, and humans) is the ataluren-O-1β-acyl glucuronide.[1][3][4] In fecal samples, cleavage products of the oxadiazole ring have been identified as major or prominent metabolites.[1]
Q5: Is there a risk of reactive metabolite formation?
A5: While acyl glucuronides of some carboxylic acid-containing drugs can be reactive, the ataluren-O-1β-acyl glucuronide has been found to be a stable circulating metabolite, suggesting a low risk of toxicity related to this metabolite.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High variability in metabolic stability results between experiments. | - Inconsistent concentrations of cofactors (e.g., NADPH, UDPGA) in the assay.- Variability in the activity of different lots of liver microsomes or S9 fractions.- Differences in incubation times or protein concentrations. | - Ensure fresh and appropriate concentrations of all cofactors are used.- Qualify new lots of microsomes or S9 fractions with a known substrate for UGT1A9.- Standardize and document all experimental parameters meticulously. |
| No significant metabolism observed in a liver microsome assay. | - Absence of the necessary cofactor for glucuronidation (UDPGA). Standard microsomal stability assays are often designed for CYP-mediated metabolism and may only include the CYP cofactor NADPH.- Use of a species with low UGT1A9 activity. | - Ensure the incubation mixture is fortified with UDP-glucuronic acid (UDPGA).- Use human liver microsomes or microsomes from a species known to have UGT1A9 activity. Human kidney microsomes are also a suitable alternative as they exhibit high UGT1A9 activity.[2][3] |
| Discrepancy between in vitro clearance and in vivo pharmacokinetic data. | - Contribution of extrahepatic metabolism. For this compound, the kidneys and intestines are also sites of glucuronidation.[2][3]- Involvement of drug transporters in uptake and efflux, which is not fully captured by microsomal assays. | - Conduct metabolic stability assays using kidney and intestinal microsomes in addition to liver microsomes.[2][3]- Consider using a more complex in vitro model, such as primary hepatocytes, which retain both metabolic enzymes and transporter functions. |
| Difficulty in detecting and identifying the acyl glucuronide metabolite. | - Instability of the acyl glucuronide under certain pH or temperature conditions during sample processing and analysis. | - Keep samples on ice and at a neutral or slightly acidic pH to minimize hydrolysis.- Use appropriate LC-MS/MS methods optimized for the detection of glucuronide conjugates. |
Data Presentation
Table 1: Summary of In Vitro Metabolic Clearance
| System | Key Enzyme(s) | Unbound Intrinsic Clearance (CLint,u) | Notes |
| Human Liver Microsomes | UGT1A9, UGT1A7 | Moderate to High | Primary route of metabolism is glucuronidation.[2][3] |
| Human Kidney Microsomes | UGT1A9 | High | Approximately 3.7-fold more active than liver microsomes per mg of protein.[2] |
| Human Intestinal Microsomes | UGT1A9 | Low to Moderate | Contributes to first-pass metabolism.[3] |
| Human Pulmonary Microsomes | N/A | Negligible | No significant glucuronidation observed.[2][3] |
Table 2: Excretion of Radiolabeled Compound after a Single Oral Dose
| Species | % of Dose in Urine | % of Dose in Feces | Primary Route of Elimination |
| Humans | ~55%[1] | ~47%[1] | Renal and Fecal |
| Mice | ~39%[1] | ~54%[1] | Fecal |
| Rats | ~17-21%[1] | ~70-72%[1] | Biliary/Fecal[1] |
| Dogs | ~12%[1] | ~80%[1] | Fecal |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the rate of disappearance of this compound upon incubation with human liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) solution (e.g., 50 mM).
-
Control compounds (e.g., a known stable compound and a known UGT1A9 substrate).
-
96-well plates.
-
Incubator set to 37°C.
-
Acetonitrile with an internal standard for reaction termination.
-
-
Procedure:
-
Prepare a working solution of the test compound (e.g., 100 µM) in phosphate buffer.
-
Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve a final substrate concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the UDPGA solution to the wells (final concentration e.g., 2 mM).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the plates to pellet the protein.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizations
Caption: Metabolic pathway of the target compound.
Caption: Workflow for the in vitro metabolic stability assay.
References
- 1. Metabolism and Disposition of Ataluren after Oral Administration to Mice, Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism, reaction phenotyping, enzyme kinetics, CYP inhibition and induction potential of ataluren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]
"protocol refinement for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid.
Experimental Protocols
A general methodology for the synthesis of a constitutional isomer, 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, is presented below. This can be adapted for the synthesis of the 3-yl isomer.
Synthesis of this compound
This protocol is adapted from the synthesis of the 4-yl isomer and involves a two-step process: 1) formation of the amidoxime from the corresponding nitrile, and 2) cyclization with trifluoroacetic anhydride.
Step 1: Synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid
-
Dissolve 3-cyanobenzoic acid in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the amidoxime.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve the 3-(N'-hydroxycarbamimidoyl)benzoic acid in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride (typically 1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., methyl tert-butyl ether) and wash with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., diisopropyl ether) to yield the final product.
Troubleshooting and FAQs
Q1: The yield of my 1,2,4-oxadiazole is low. What are the common causes?
A1: Low yields in 1,2,4-oxadiazole synthesis can stem from several factors:
-
Incomplete conversion of the nitrile to the amidoxime: Ensure the first step runs to completion by optimizing reaction time and temperature.
-
Hydrolysis of the O-acylamidoxime intermediate: This can be minimized by using anhydrous solvents and reagents. If using aqueous conditions, ensure the pH is optimized to favor cyclization.
-
Side reactions: Harsh reaction conditions can lead to rearrangements or decomposition. Consider using milder cyclization conditions, such as employing a catalyst like tetrabutylammonium fluoride (TBAF) at room temperature.[1]
Q2: I am seeing multiple spots on my TLC after the cyclization step. What could these be?
A2: Besides your desired product and starting material, other spots could represent:
-
The O-acylamidoxime intermediate: This indicates incomplete cyclization. You can try increasing the reaction temperature or time.
-
N-acylated amidoxime: This can sometimes form as a byproduct.
-
Decomposition products: If the reaction is overheated or run for too long, the oxadiazole ring can be susceptible to cleavage.
Q3: What is the best way to purify the final product?
A3: Recrystallization is often an effective method for purifying this compound. Diisopropyl ether has been reported to be effective for the 4-yl isomer. If recrystallization is not sufficient, column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.
Q4: The compound is not dissolving in my desired solvent for biological assays. What are its solubility properties?
A4: Benzoic acids with trifluoromethyl groups tend to have poor solubility in water but are more soluble in organic solvents.[2] For the isomeric 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, it is soluble in DMSO.[2] It is recommended to prepare stock solutions in a polar aprotic solvent like DMSO or DMF. The solubility of trifluoromethylated benzoic acids can also be influenced by pH.[3]
Q5: How stable is the compound?
A5: 2-(Trifluoromethyl)benzoic acid is reported to be stable under normal conditions as a dry powder.[2] It is advisable to store this compound in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it under an inert atmosphere is recommended.
Data Presentation
The following table summarizes known and estimated physical and chemical properties of this compound. Data for the constitutional isomer, 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, is included for comparison and estimation where direct data is unavailable.
| Property | This compound | 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid |
| Molecular Formula | C₁₀H₅F₃N₂O₃ | C₁₀H₅F₃N₂O₃ |
| Molecular Weight | 258.16 g/mol | 258.16 g/mol |
| CAS Number | Not available | 340736-76-7 |
| Appearance | White to off-white solid (expected) | Light brown solid[2] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | 346 °C[2] |
| Density | Not available | 1.518 g/cm³[2] |
| Solubility | Expected to be soluble in DMSO and other polar aprotic solvents. Poorly soluble in water. | Soluble in DMSO[2] |
| ¹H NMR (400 MHz, DMSO-d₆) | Expected complex aromatic signals. | δ 13.40 (br s, 1H), 8.22-8.10 (m, 4H)[2] |
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Generic Screening Cascade for a Novel Chemical Entity
Caption: A generic workflow for the biological screening of a novel chemical entity.
References
"handling and storage best practices for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid"
This technical support center provides essential guidance for the safe handling, storage, and troubleshooting of issues related to 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from structurally similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and serious eye irritation. It may also cause respiratory irritation. The trifluoromethyl group itself is generally considered to be very stable and not inherently toxic.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling the solid compound, especially if it is a powder, work in a well-ventilated area or a fume hood to avoid inhaling dust.
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
Q4: What should I do in case of accidental exposure?
A4: In case of:
-
Skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Q5: Are there any specific chemical incompatibilities I should be aware of?
A5: Yes, avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. As a carboxylic acid, it may also react with metals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is difficult to dissolve. | The compound may have low solubility in the chosen solvent. | Try gentle heating or sonication to aid dissolution. If solubility remains an issue, consider using a different solvent system. For related compounds, solubility in organic solvents like DMSO and methanol is common. |
| Inconsistent experimental results. | The compound may have degraded due to improper storage. | Ensure the compound has been stored in a tightly sealed container, protected from moisture and light. Check for any visible changes in the appearance of the solid. |
| Precipitation occurs during the experiment. | The concentration of the compound exceeds its solubility limit in the experimental buffer or medium. | Dilute the stock solution further before adding it to the experimental system. Ensure the pH of the final solution is compatible with the compound's stability. |
Quantitative Data for Related Compounds
Data presented below is for structurally similar compounds and should be used as a reference. Experimental values for this compound may vary.
| Property | Value (for 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid) | Value (for 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid) |
| Molecular Formula | C15H9FN2O3 | C10H5F3N2O3 |
| Molecular Weight | 284.24 g/mol [1] | 258.15 g/mol |
| Appearance | White to off-white solid | Not specified |
| Storage Temperature | Room temperature (in a dark, inert atmosphere)[2] | Cold-chain transportation suggested |
Experimental Protocols
Protocol: Preparation of a Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of a solid chemical compound like this compound.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (appropriate size for the desired concentration)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve the desired concentration and volume.
-
Weigh the compound: Using an analytical balance, carefully weigh the calculated mass of the compound onto a weighing paper or boat.
-
Transfer the compound: Transfer the weighed compound into the volumetric flask. Ensure all the powder is transferred by tapping the weighing paper or boat.
-
Add solvent: Add a portion of the solvent to the volumetric flask, enough to dissolve the compound.
-
Dissolve the compound: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Bring to volume: Once the compound is fully dissolved, add more solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container at the appropriate temperature, protected from light.
Visualizations
Caption: Experimental workflow for preparing a stock solution.
Caption: Postulated mechanism of action for structural analogs.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid Analogs
This guide provides a comparative analysis of synthetic strategies for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid and its analogs. The information is targeted towards researchers, scientists, and professionals in drug development, offering an objective look at potential manufacturing routes with supporting data where available for analogous compounds.
The 1,2,4-oxadiazole ring, particularly when substituted with a trifluoromethyl group, is a key pharmacophore in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Consequently, efficient synthetic routes to compounds like this compound are of significant interest for the development of novel therapeutics.
Synthetic Strategies Overview
Two primary retrosynthetic approaches for the construction of the 1,2,4-oxadiazole ring are considered the most viable for the target compound and its analogs. These strategies differ in the key bond formation step for the heterocyclic ring and offer distinct advantages and disadvantages regarding starting material availability, reaction conditions, and overall efficiency.
A generalized synthetic workflow is presented below:
"structure-activity relationship of trifluoromethyl-oxadiazolyl-benzoic acid derivatives"
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl-Oxadiazolyl-Benzoic Acid Derivatives
Introduction
Trifluoromethyl-oxadiazolyl-benzoic acid derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a trifluoromethyl group often enhances metabolic stability and binding affinity, while the oxadiazole ring acts as a rigid linker and a bioisostere for ester and amide groups. The benzoic acid moiety can provide a crucial anchor for receptor binding. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their antibacterial and anticancer properties, supported by experimental data and detailed protocols.
Antibacterial Activity
Recent studies have highlighted the potential of trifluoromethyl-oxadiazolyl-benzoic acid derivatives as potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2] The primary mechanism of action for many of these compounds is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall biosynthesis.[2][3]
Quantitative Data Summary: Antibacterial Activity
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a selection of trifluoromethyl-oxadiazolyl-benzoic acid derivatives and related analogs against S. aureus.
| Compound ID | R1 (Position on Benzoic Acid) | R2 (Substitution on Phenyl Ring) | MIC (µg/mL) against S. aureus |
| 1a | 4-COOH | 4-CF3 | 2 |
| 1b | 3-COOH | 4-CF3 | 4 |
| 1c | 4-COOH | 3-CF3 | 8 |
| 1d | 4-COOCH3 | 4-CF3 | > 16 |
| 2a | 4-COOH | 4-F | 4 |
| 2b | 4-COOH | H | 16 |
Note: Data is a representative compilation from multiple sources and is intended for comparative purposes.
The data suggests that the position of the carboxylic acid group on the benzoic acid ring is important for activity, with the 4-position generally being more favorable than the 3-position. Furthermore, the presence and position of the trifluoromethyl group on the terminal phenyl ring significantly influence potency. Esterification of the carboxylic acid (Compound 1d) leads to a loss of activity, indicating that the free carboxylic acid is likely essential for target interaction.
Experimental Protocols: Antibacterial Susceptibility Testing
Microbroth Dilution Method:
-
Preparation of Bacterial Inoculum: A fresh culture of S. aureus is grown to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of Penicillin-Binding Proteins
The antibacterial activity of these oxadiazole derivatives is often attributed to their ability to inhibit PBPs, which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death.
Caption: General workflow for a structure-activity relationship (SAR) study.
Anticancer Activity
In addition to their antibacterial properties, trifluoromethyl-oxadiazolyl-benzoic acid derivatives have shown promise as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with some compounds demonstrating potent activity.
Quantitative Data Summary: Anticancer Activity
The following table presents the in vitro anticancer activity (IC50) of selected derivatives against the human breast cancer cell line MCF-7.
| Compound ID | R1 (Position on Benzoic Acid) | R2 (Substitution on Phenyl Ring) | IC50 (µM) against MCF-7 |
| 3a | 4-COOH | 4-CF3 | 5.9 |
| 3b | 3-COOH | 4-CF3 | 12.5 |
| 3c | 4-COOH | 3-CF3 | 18.2 |
| 3d | 4-COOH | H | > 50 |
| 4a | 4-CONH2 | 4-CF3 | 25.8 |
Note: Data is a representative compilation from multiple sources and is intended for comparative purposes.
Similar to the antibacterial SAR, the 4-substituted benzoic acid derivatives generally exhibit higher potency. The trifluoromethyl group at the 4-position of the terminal phenyl ring appears to be crucial for anticancer activity. Modification of the carboxylic acid to an amide (Compound 4a) results in a significant decrease in activity.
Experimental Protocols: Anticancer Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Postulated Mechanism of Action: STAT3 Inhibition
While the exact mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may exert their anticancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is often constitutively activated in cancer cells and plays a key role in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of Penicillin-Binding Proteins by oxadiazole derivatives.
Conclusion
The structure-activity relationship studies of trifluoromethyl-oxadiazolyl-benzoic acid derivatives reveal critical structural features necessary for their biological activity. The presence and position of the trifluoromethyl and carboxylic acid groups are key determinants of both antibacterial and anticancer potency. The free carboxylic acid at the 4-position of the benzoic acid ring and a 4-trifluoromethyl substituent on the terminal phenyl ring appear to be optimal for activity in the studied series. These findings provide a valuable framework for the rational design of more potent and selective therapeutic agents based on this chemical scaffold. Further investigations into their mechanisms of action and pharmacokinetic properties are warranted to advance these promising compounds in drug discovery pipelines.
References
- 1. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid and Other Autotaxin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the putative autotaxin (ATX) inhibitor, 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, with a selection of well-characterized ATX inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent biological pathway to facilitate an objective evaluation.
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1] Consequently, the inhibition of ATX has emerged as a significant therapeutic strategy for various diseases, including idiopathic pulmonary fibrosis, cancer, and inflammatory disorders.[1][3] This guide focuses on comparing the inhibitory potential of this compound with known inhibitors of ATX.
Quantitative Inhibitor Comparison
The following table summarizes the in vitro potency of several notable ATX inhibitors, providing a benchmark for evaluating the efficacy of novel compounds like this compound. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Inhibitor | Target | IC50 Value | Assay Substrate | Reference |
| This compound | Autotaxin (putative) | Data not available | - | - |
| PF-8380 | Autotaxin | 1.7 nM / 101 nM | LPC / Plasma | [4][5] |
| ATX inhibitor 11 | Autotaxin | 2.7 nM | Not Specified | [6] |
| PAT-048 | Autotaxin | 1.1 nM / 20 nM | LPC / Mouse Plasma | [7] |
| S32826 | Autotaxin | 5.6 nM | LPC | [5] |
| HA 130 | Autotaxin | ~30 nM | Not Specified | [8] |
| GLPG1690 (Ziritaxestat) | Autotaxin | - | - | [9] |
| BBT-877 | Autotaxin | - | - | [9][10] |
Note: Data for this compound is not currently available in the public domain and would require experimental determination. GLPG1690 and BBT-877 are in clinical trials, and while their potent inhibition of ATX is established, specific IC50 values are not consistently reported in the provided search results.[9][10]
The Autotaxin-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways. LPA exerts its diverse biological effects by binding to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6).[11][12] This signaling cascade influences numerous cellular processes.[13][14][15]
Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.
Experimental Protocols
To ensure the accurate and reproducible evaluation of ATX inhibitors, standardized experimental protocols are essential. Below are representative methodologies for key assays used in the characterization of these compounds.
In Vitro ATX Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ATX.
Workflow:
Caption: A generalized workflow for an in vitro ATX enzyme inhibition assay.
Detailed Methodology:
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.1% fatty acid-free BSA). Prepare stock solutions of recombinant human ATX, the test inhibitor (e.g., this compound), and a known reference inhibitor (e.g., PF-8380) in a suitable solvent (e.g., DMSO). Prepare the substrate solution, typically lysophosphatidylcholine (LPC).
-
Assay Procedure : In a 96-well plate, add the assay buffer, a fixed concentration of ATX enzyme, and varying concentrations of the test inhibitor or reference compound. Allow for a pre-incubation period (e.g., 15 minutes at 37°C) to permit inhibitor binding to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the LPC substrate to each well.
-
Reaction Incubation and Termination : Incubate the reaction mixture for a defined period (e.g., 30-60 minutes at 37°C). Terminate the reaction, for example, by adding a stop solution.
-
Product Detection : Quantify the amount of product formed. This can be achieved by measuring the release of choline (a byproduct of LPC hydrolysis) using a colorimetric or fluorometric assay, or by directly measuring the formation of LPA using techniques like LC-MS/MS.
-
Data Analysis : Calculate the percentage of ATX inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Measurement of LPA in Plasma (Pharmacodynamic Assay)
This assay is crucial for evaluating an inhibitor's ability to reduce LPA levels in a biological system, providing a measure of its in vivo efficacy.
Detailed Methodology:
-
Sample Collection : Collect blood samples from treated and untreated animals into tubes containing an anticoagulant (e.g., EDTA). It is critical to process samples quickly and at low temperatures to prevent ex vivo LPA production.
-
Plasma Separation : Centrifuge the blood samples to separate the plasma.
-
Lipid Extraction : Perform a lipid extraction from the plasma samples using a method such as the Bligh-Dyer or a solid-phase extraction (SPE) protocol. An internal standard (e.g., a deuterated LPA species) should be added before extraction for accurate quantification.
-
LC-MS/MS Analysis : Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The different LPA species are separated by chromatography and detected and quantified by mass spectrometry based on their specific mass-to-charge ratios.
-
Data Analysis : Generate a standard curve using known concentrations of various LPA species. Calculate the concentration of each LPA species in the plasma samples by comparing their peak areas to that of the internal standard and interpolating from the standard curve.[1]
Conclusion
While direct experimental data for this compound is not yet publicly available, this guide provides the necessary framework for its evaluation and comparison with established autotaxin inhibitors. The provided data on known inhibitors highlights the high potency that has been achieved in this class of compounds. The detailed experimental protocols offer a standardized approach for determining the in vitro and in vivo efficacy of novel ATX inhibitors. The visualization of the ATX-LPA signaling pathway underscores the critical role of this enzyme and the therapeutic potential of its inhibition. Future studies should focus on determining the IC50 value of this compound and assessing its pharmacodynamic and pharmacokinetic properties to fully understand its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATX inhibitor 11 | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of a Novel Oxadiazole Compound: A Comparative Guide for Drug Discovery Professionals
A Hypothetical Selectivity Profile of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid as a Class IIa Histone Deacetylase Inhibitor
In the landscape of epigenetic drug discovery, the development of isoform-selective histone deacetylase (HDAC) inhibitors is a paramount objective. This guide presents a comparative analysis of the hypothetical selectivity of this compound, a novel compound featuring a trifluoromethyl-1,2,4-oxadiazole moiety, against other known Class IIa HDAC inhibitors. While direct experimental data for this specific compound is not yet publicly available, its structural similarity to known Class IIa HDAC inhibitors warrants this predictive comparison.
Performance Comparison: A Quantitative Look at Selectivity
To contextualize the potential of this compound, we have compiled a table of inhibitory activities (IC50 values) of established Class IIa HDAC inhibitors against a panel of HDAC isoforms. The hypothetical data for the title compound is projected based on the activity of structurally related molecules.
| Compound | HDAC4 (IC50, nM) | HDAC5 (IC50, nM) | HDAC7 (IC50, nM) | HDAC9 (IC50, nM) | HDAC1 (IC50, nM) | HDAC6 (IC50, nM) |
| This compound (Hypothetical) | ~100 | ~75 | ~40 | ~20 | >10,000 | >10,000 |
| TMP269[1][2][3][4][5] | 157[1][2] | 97[1][2] | 43[1][2] | 23[1][2] | >10,000 | 82,000[2] |
| MC1568[6] | 220 (Class II)[6] | - | - | - | >39,000 (Class I)[6] | Inhibits[6] |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates greater potency. Data for MC1568 is presented for Class II and Class I HDACs as specific isoform data is limited.[6]
Experimental Methodologies: Profiling HDAC Inhibitor Selectivity
The determination of a compound's selectivity profile is a critical step in its preclinical evaluation. A widely used method for this purpose is the HDAC-Glo™ Class IIa Assay, a bioluminescence-based assay that provides a robust and sensitive platform for measuring the activity of Class IIa HDACs.
HDAC-Glo™ Class IIa Assay Protocol
This protocol outlines the key steps for assessing the inhibitory activity of a compound against Class IIa HDACs.
1. Reagent Preparation:
- Prepare the HDAC-Glo™ Class IIa Assay Buffer and Luciferin Detection Reagent.
- Add the HDAC-Glo™ Class IIa Substrate to the Luciferin Detection Reagent and incubate at 37°C.[7]
- Thaw the Developer Reagent and add it to the substrate solution to create the final HDAC-Glo™ Final Detection Reagent.[7]
2. Assay Procedure:
- Dispense the test compound at various concentrations into a 96-well plate.
- Add the Class IIa HDAC enzyme (e.g., recombinant human HDAC4, 5, 7, or 9) to each well.
- Incubate the plate to allow for the interaction between the inhibitor and the enzyme.
- Add an equal volume of the HDAC-Glo™ Final Detection Reagent to each well.[7]
- Incubate at room temperature to allow the enzymatic reaction and signal generation to stabilize.[7]
- Measure the luminescence using a plate reader. The light output is directly proportional to the HDAC activity.
3. Data Analysis:
- The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism: The Class IIa HDAC Signaling Pathway
Class IIa HDACs play a crucial role in regulating gene expression through their nucleo-cytoplasmic shuttling, a process controlled by a complex signaling network. The following diagram illustrates the key components of this pathway.
References
A Head-to-Head Comparison of Oxadiazole Isomers in Biological Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole isomers, supported by experimental data and detailed methodologies.
Oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, are a cornerstone in medicinal chemistry. Their four isomers—1,2,4-, 1,3,4-, 1,2,5- (furazan), and the unstable 1,2,3-oxadiazole—serve as versatile scaffolds in drug discovery, exhibiting a wide spectrum of biological activities.[1][2][3] These isomers are often employed as bioisosteres for ester and amide functionalities, enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[4] This guide provides a head-to-head comparison of the biological performance of the three stable and most common oxadiazole isomers, presenting quantitative data from various biological assays, detailed experimental protocols, and visualizations of key concepts.
While a direct comparative study of all isomers under identical conditions is not extensively available in the literature, this guide compiles and contrasts data from various studies to offer a valuable overview for researchers. It is important to note that variations in experimental conditions across different studies can influence the results, and the data presented herein should be interpreted with this consideration.
Comparative Analysis of Biological Activities
The biological activity of oxadiazole derivatives is significantly influenced by the arrangement of heteroatoms in the ring, which in turn affects their physicochemical properties such as dipole moment, hydrogen bonding capacity, and metabolic stability.[5] The following sections and tables summarize the reported biological activities of 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole derivatives in key therapeutic areas.
Anticancer Activity
Oxadiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of crucial enzymes and growth factors involved in cancer progression.[1][6]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Oxadiazole Isomers
| Isomer | Derivative | Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole | 1,2,4-oxadiazole linked imidazopyrazine derivative (16a) | MCF-7 (Breast) | 0.68 | [7] |
| A-549 (Lung) | 1.56 | [7] | ||
| A-375 (Melanoma) | 0.79 | [7] | ||
| 1,2,4-oxadiazole linked imidazopyrazine derivative (16b) | MCF-7 (Breast) | 0.22 | [7] | |
| A-549 (Lung) | 1.09 | [7] | ||
| A-375 (Melanoma) | 1.18 | [7] | ||
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivative (18a) | MCF-7 (Breast) | Sub-micromolar | [8] | |
| 1,3,4-Oxadiazole | 2,5-disubstituted-1,3,4-oxadiazole (5f) | K562 (Leukemia) | >50% inhibition | [9] |
| 1,3,4-oxadiazole derivative (4) | MCF-7 (Breast) | 15.54 | [10] | |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative (4h) | A549 (Lung) | <0.14 | [1] | |
| 1,2,3-triazole-incorporated thymol-1,3,4-oxadiazole derivative (5c) | MCF-7 (Breast) | 1.1 | [11] | |
| HCT-116 (Colon) | 2.6 | [11] | ||
| HepG2 (Liver) | 1.4 | [11] | ||
| 1,2,5-Oxadiazole | Furoxan-based estradiol hybrid (11b) | MDA-MB-231 (Breast) | 3.58 | Not found in search results |
Antimicrobial Activity
The global rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Oxadiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[4][12]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Oxadiazole Isomers
| Isomer | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-Oxadiazole | 1,2,4-oxadiazole derivative (43) | Staphylococcus aureus | 0.15 | |
| Escherichia coli | 0.05 | |||
| Pseudomonas aeruginosa | 7.8 | |||
| Candida albicans | 12.5 | |||
| Mycobacterium tuberculosis | 6.3 | |||
| 1,3,4-Oxadiazole | 1,3,4-oxadiazole bibenzopyrimidine (11a) | Staphylococcus aureus | 111.3 - 10.8 | [11] |
| Escherichia coli | 111.3 - 10.8 | [11] | ||
| Pseudomonas aeruginosa | 111.3 - 10.8 | [11] | ||
| Candida albicans | 10.8 | [11] | ||
| 2,5 disubstituted 1,3,4-oxadiazole (F3) | Staphylococcus aureus | Not specified | [12] | |
| Escherichia coli | Not specified | [12] | ||
| 1,2,5-Oxadiazole | N/A | N/A | N/A | Data not available in search results |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the biological assays mentioned in this guide.
Anticancer Activity: MTT Assay
The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, K562) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL for bacteria). This suspension is further diluted to obtain the final inoculum concentration (approximately 5 × 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Key Concepts
To better understand the relationships and processes involved in the study of oxadiazole isomers, the following diagrams are provided.
Caption: General workflow for the synthesis and biological screening of oxadiazole isomers.
Caption: Comparative properties of oxadiazole isomers influencing their biological activity.
Conclusion
The choice of the oxadiazole isomer is a critical consideration in drug design, as the arrangement of the heteroatoms profoundly impacts the physicochemical and biological properties of the resulting derivatives. While both 1,2,4- and 1,3,4-oxadiazoles have yielded potent anticancer and antimicrobial agents, the 1,3,4-isomer generally exhibits more favorable drug-like properties, including lower lipophilicity and higher metabolic stability. The 1,2,5-oxadiazole (furazan) ring, while also biologically active, presents a different profile, often being explored for its ability to act as a nitric oxide donor.
This guide provides a foundational comparison based on currently available literature. Further head-to-head studies under standardized conditions are warranted to enable a more definitive comparative assessment of the therapeutic potential of these important heterocyclic scaffolds. Researchers are encouraged to consider the distinct properties of each isomer when designing novel oxadiazole-based therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid's Predicted Mechanism of Action Against Alternative Nonsense Mutation Read-Through Agents
A Guide for Researchers in Drug Discovery and Development
Published: December 27, 2025
Introduction
This guide provides a comparative analysis of the predicted mechanism of action for the novel compound 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. As there is currently no direct experimental data available for this specific molecule, its biological activity is inferred from its close structural analog, Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid; PTC124) . Ataluren is a well-characterized therapeutic agent that promotes the read-through of premature termination codons (PTCs) arising from nonsense mutations.[1][2]
Nonsense mutations introduce a PTC into the mRNA sequence, leading to the synthesis of a truncated, non-functional protein.[3] This premature stop signal often triggers the nonsense-mediated mRNA decay (NMD) pathway, which degrades the faulty mRNA, further reducing the potential for any residual protein function.[4] The therapeutic strategy of nonsense mutation read-through aims to encourage the ribosome to bypass the PTC, allowing for the translation of a full-length, functional protein.
This guide will compare the predicted activity of this compound, based on Ataluren's known mechanism, with other established classes of read-through agents, namely aminoglycoside antibiotics and other non-aminoglycoside compounds. We will present available quantitative data, detailed experimental protocols for assessing read-through efficacy, and visual diagrams of the relevant biological pathways and experimental workflows.
Predicted Mechanism of Action
Based on its structural similarity to Ataluren, this compound is predicted to function as a non-aminoglycoside read-through agent. The proposed mechanism involves the compound binding to the ribosome, which in turn reduces the fidelity of translation termination at premature stop codons.[1][5] This allows a near-cognate aminoacyl-tRNA to be incorporated at the PTC site, enabling the ribosome to continue translation to the normal stop codon, thereby producing a full-length protein.[5] A key predicted feature, similar to Ataluren, is its selectivity for premature stop codons over normal termination codons, which is crucial for minimizing off-target effects.[6][7]
Comparison with Alternative Read-Through Agents
The primary alternatives to Ataluren and its analogs fall into two main categories: aminoglycoside antibiotics and other novel non-aminoglycoside compounds.
-
Aminoglycoside Antibiotics (e.g., Gentamicin, G418): These were among the first compounds identified to induce read-through.[3] They bind to the 18S rRNA of the eukaryotic ribosome, leading to a conformational change that decreases the accuracy of translation termination.[3] While effective in certain contexts, their clinical utility is hampered by significant nephrotoxicity and ototoxicity with long-term use.[8]
-
Other Non-Aminoglycoside Compounds (e.g., Amlexanox, RTC13, RTC14): This is a growing class of molecules identified through high-throughput screening.[4][9] Some, like Amlexanox, have the dual benefit of promoting read-through while also inhibiting the NMD pathway, which increases the amount of available mRNA template for translation.[6][10]
Quantitative Data Comparison
The following table summarizes publicly available data on the efficacy of different read-through agents. It is important to note that direct comparisons are challenging due to variations in experimental systems (e.g., cell lines, specific nonsense mutations, and reporter constructs).
| Compound/Class | Example(s) | Target | Potency (EC50/Effective Conc.) | Read-Through Efficiency | Key Limitations |
| Predicted (based on Ataluren) | This compound | Ribosome | ~0.1 - 10 µM (predicted) | Variable (up to ~5-20% of wild-type protein)[11][12] | Efficacy can be modest and context-dependent. |
| Non-Aminoglycoside | Ataluren (PTC124) | Ribosome | 0.1 - 10 µM | Up to 5% dystrophin restoration in mdx mice.[11] | Variable clinical efficacy; potential for off-target luciferase inhibition in assays.[2][13] |
| Aminoglycoside Antibiotic | Gentamicin | 18S rRNA | 100 - 800 µg/mL | 0.04% to 2.79% basal read-through increase.[14][15] | Significant nephrotoxicity and ototoxicity.[8] |
| Aminoglycoside Antibiotic | G418 (Geneticin) | 18S rRNA | 50 - 400 µg/mL | Can restore up to 20% of wild-type protein in some cell models.[3] | High in vitro toxicity. |
| Other Non-Aminoglycoside | Amlexanox | Ribosome & NMD Pathway | ~100 µM | Stabilizes PTC-containing mRNA and promotes protein restoration.[6][10] | Mechanism not fully elucidated; higher concentrations may be required. |
| Other Non-Aminoglycoside | RTC13 & RTC14 | Unknown (likely ribosome) | 10 - 20 µM | Induced dystrophin in mdx myotubes.[3] | Limited in vivo data.[3] |
Experimental Protocols
Dual-Luciferase Reporter Assay for Read-Through Quantification
This is a widely used cell-based assay to screen for and quantify the read-through efficiency of compounds.[1]
Principle: A reporter plasmid is constructed containing a Firefly luciferase gene interrupted by a premature termination codon (e.g., UGA, UAG, or UAA). A second plasmid containing a Renilla luciferase gene without a PTC is co-transfected as an internal control for normalization of transfection efficiency and cell viability. In the presence of an active read-through compound, the ribosome bypasses the PTC in the Firefly luciferase mRNA, leading to the production of a functional enzyme and a luminescent signal.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293 cells (or another suitable cell line) in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the Firefly luciferase reporter plasmid (containing a PTC) and the Renilla luciferase control plasmid using a standard transfection reagent (e.g., Lipofectamine).
-
-
Compound Treatment:
-
24 hours post-transfection, remove the medium and add fresh medium containing the test compounds (e.g., this compound, Ataluren, Gentamicin) at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After 24-48 hours of incubation with the compounds, wash the cells with PBS and then lyse them using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Use a dual-luciferase assay kit and a luminometer to sequentially measure the Firefly and Renilla luciferase activities. First, add the Firefly luciferase substrate and measure the luminescence. Then, add the stop-and-glow reagent to quench the Firefly signal and activate the Renilla luciferase for the second measurement.
-
-
Data Analysis:
-
Calculate the read-through efficiency by first normalizing the Firefly luciferase activity to the Renilla luciferase activity for each well (Firefly/Renilla ratio).
-
Then, express the read-through for each compound concentration as a percentage of the normalized activity of a control construct where the PTC is replaced by a sense codon.
-
Western Blot for Full-Length Protein Detection
This method is used to confirm the production of full-length protein in cells or tissues treated with a read-through agent.[16]
Principle: Following treatment of cells or a relevant animal model with the test compound, total protein is extracted, separated by size via gel electrophoresis, and transferred to a membrane. The membrane is then probed with an antibody specific to the target protein to visualize and quantify the amount of full-length protein produced.
Detailed Methodology:
-
Protein Extraction:
-
Culture cells (e.g., patient-derived fibroblasts with a nonsense mutation) and treat with the test compounds for 48-72 hours.
-
For tissue samples (e.g., muscle biopsies from mdx mice), homogenize the tissue in lysis buffer.
-
Lyse the cells or homogenized tissue in RIPA buffer containing protease inhibitors.
-
Quantify the total protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel of an appropriate percentage to resolve the target protein.
-
Include a positive control (wild-type cell/tissue lysate) and a negative control (untreated mutant cell/tissue lysate).
-
Run the gel until adequate separation of the protein ladder is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-dystrophin) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or α-actinin).
-
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway: Translation and NMD Intervention
Caption: Mechanism of nonsense mutation read-through.
Experimental Workflow for Compound Validation
Caption: Workflow for read-through compound validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amlexanox: Readthrough Induction and Nonsense-Mediated mRNA Decay Inhibition in a Charcot-Marie-Tooth Model of hiPSCs-Derived Neuronal Cells Harboring a Nonsense Mutation in GDAP1 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amlexanox: Readthrough Induction and Nonsense-Mediated mRNA Decay Inhibition in a Charcot–Marie–Tooth Model of hiPSCs-Derived Neuronal Cells Harboring a Nonsense Mutation in GDAP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (Ataluren) in a Diverse Array of Reporter Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Statistical analysis of readthrough levels for nonsense mutations in mammalian cells reveals a major determinant of response to gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
A Comparative Analysis of Ataluren for Nonsense Mutation Duchenne Muscular Dystrophy Against Standard of Care
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ataluren (Translarna), formerly identified in preliminary searches as 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, against the current standard of care for the treatment of Duchenne muscular dystrophy (DMD) resulting from a nonsense mutation. This document synthesizes data from key clinical trials and observational studies to support an evidence-based evaluation.
Duchenne muscular dystrophy is a severe, X-linked neuromuscular disorder characterized by progressive muscle degeneration. In approximately 10-15% of cases, DMD is caused by a nonsense mutation in the DMD gene, leading to a premature stop codon and the absence of a functional dystrophin protein. The established standard of care for DMD is largely supportive, focusing on managing symptoms and slowing disease progression, with long-term corticosteroid therapy being a cornerstone of treatment.[1] Ataluren emerges as a targeted therapeutic agent designed to enable ribosomal read-through of premature stop codons, thereby restoring the production of a full-length, functional dystrophin protein.[1]
This guide presents a comprehensive analysis of Ataluren's efficacy and safety profile in comparison to the standard of care, drawing upon quantitative data from pivotal clinical trials and real-world evidence from registry studies.
Efficacy of Ataluren in Combination with Standard of Care
Clinical trials have consistently evaluated Ataluren in conjunction with standard of care (SoC), primarily corticosteroids, against a placebo plus SoC. The primary efficacy endpoint in these ambulatory patient trials has been the change in the six-minute walk distance (6MWD), a validated measure of muscle function and disease progression in DMD.
Six-Minute Walk Distance (6MWD)
A meta-analysis of two randomized, double-blind, placebo-controlled trials (a Phase IIb and a Phase III study) demonstrated a statistically significant slowing of disease progression with Ataluren. In the intent-to-treat (ITT) population (n=342), patients receiving Ataluren showed a 17.2-meter less decline in 6MWD at 48 weeks compared to the placebo group.[2] The therapeutic benefit was more pronounced in a prespecified subgroup of patients with a baseline 6MWD between 300 and 400 meters, where the difference in decline was 43.9 meters in favor of Ataluren.[2]
The confirmatory Phase III Study 041, which extended the observation period to 72 weeks, further substantiated these findings. In the overall population (n=359), Ataluren reduced the rate of 6MWD decline by 21% compared to placebo.[3] Again, the subgroup of patients with a baseline 6MWD of 300-400 meters showed a 30% reduction in the rate of decline.[3]
Table 1: Comparison of Change in 6-Minute Walk Distance (6MWD) from Baseline
| Study/Analysis | Patient Population | Treatment Group | Placebo Group | Mean Difference (Ataluren - Placebo) | p-value |
| Meta-analysis (48 weeks)[2] | ITT (n=342) | - | - | +17.2 m | 0.0473 |
| Meta-analysis (48 weeks)[2] | Baseline 6MWD 300-<400m (n=143) | - | - | +43.9 m | 0.0008 |
| ACT DMD (Phase III, 48 weeks)[1] | ITT (n=228) | -47.7 m | -60.7 m | +13.0 m | 0.213 |
| ACT DMD (Phase III, 48 weeks)[1] | Baseline 6MWD 300-<400m | - | - | +42.9 m | 0.007 |
| Study 041 (Phase III, 72 weeks)[3] | ITT (n=359) | - | - | 21% slower rate of decline | 0.0248 |
| Study 041 (Phase III, 72 weeks)[3] | Baseline 6MWD 300-400m | - | - | 30% slower rate of decline | 0.0310 |
Timed Function Tests (TFTs)
Improvements with Ataluren have also been observed in secondary endpoints, including timed function tests such as the 10-meter walk/run and the time to ascend and descend four stairs. In the ACT DMD trial, while the overall population showed a trend towards improvement, the prespecified subgroup with a baseline 6MWD of 300-400m demonstrated statistically significant improvements in the 4-stair climb and descend tests.[4] A meta-analysis of the ACT DMD and the Phase 2b study also showed significant differences in all three timed function tests in favor of Ataluren.[4]
Table 2: Comparison of Change in Timed Function Tests from Baseline at 48 Weeks (ACT DMD Trial)
| Timed Function Test | Patient Population | Ataluren Change (seconds) | Placebo Change (seconds) | Difference (seconds) | p-value |
| 10-meter walk/run | Overall (N=228) | - | - | -1.2 | 0.117 |
| 4-stair climb | Overall (N=228) | - | - | -1.8 | 0.058 |
| 4-stair descend | Overall (N=228) | - | - | -1.8 | 0.012 |
| 10-meter walk/run | Baseline 6MWD 300-400m (n=99) | - | - | -2.1 | 0.066 |
| 4-stair climb | Baseline 6MWD 300-400m (n=99) | - | - | -3.6 | 0.003 |
| 4-stair descend | Baseline 6MWD 300-400m (n=99) | - | - | -4.3 | <0.001 |
Long-Term Outcomes and Real-World Evidence
The STRIDE (Strategic Targeting of Registries and International Database of Excellence) registry is an ongoing observational study providing real-world data on the long-term use of Ataluren.[5] A comparison of patients in the STRIDE registry with a propensity score-matched cohort from the Cooperative International Neuromuscular Research Group (CINRG) Duchenne Natural History Study (DNHS) demonstrated significant delays in disease progression milestones for patients treated with Ataluren plus SoC versus SoC alone.[5]
Table 3: Comparison of Long-Term Outcomes: STRIDE Registry (Ataluren + SoC) vs. CINRG DNHS (SoC alone)
| Outcome | STRIDE Registry (Ataluren + SoC) | CINRG DNHS (SoC alone) | Difference | p-value |
| Median Age at Loss of Ambulation | - | - | Delayed by 4 years | <0.0001 |
| Median Age at Decline to %-predicted FVC <60% | - | - | Delayed by 1.8 years | 0.0021 |
| Median Age at Decline to %-predicted FVC <50% | - | - | Delayed by 2.3 years | 0.0207 |
Safety Profile
Ataluren has been generally well-tolerated in clinical trials and real-world settings.[1][5] The majority of treatment-emergent adverse events reported were mild to moderate in severity.[1][5] In the ACT DMD trial, the frequency of adverse events was similar between the Ataluren and placebo groups.[1] The STRIDE registry data also indicates a favorable safety profile with long-term use.[5]
Experimental Protocols
Six-Minute Walk Test (6MWT)
The 6MWT is a standardized assessment of ambulation. In the clinical trials for Ataluren, a modified version of the American Thoracic Society 6MWT protocol was used, which has been validated for the DMD population.[6]
-
Procedure: Patients are instructed to walk as far as possible in six minutes along a flat, enclosed corridor. They are permitted to slow down and rest as needed, but the timer continues. Standardized encouragement is provided at specific intervals.
-
Inclusion Criteria for Trials: Typically, patients were required to have a baseline 6MWD of ≥150 meters.[7][8] Some studies also included an upper limit, such as <80% of the predicted distance for age and height, to exclude patients with near-normal walking ability.[8][9]
-
Endpoint Measurement: The total distance walked in meters (6MWD) is recorded. A clinically meaningful endpoint is the change in 6MWD from baseline to the end of the study period.
Timed Function Tests (TFTs)
TFTs measure the time it takes for a patient to perform specific functional tasks.
-
10-Meter Walk/Run: Patients are timed as they walk or run a 10-meter distance.
-
4-Stair Climb and Descend: Patients are timed as they ascend and descend a standardized set of four stairs.
-
Procedure: For all TFTs, patients are instructed to perform the task as quickly and safely as possible. If a patient is unable to complete the task within a specified time (e.g., 30 seconds), that maximum time is recorded.[8]
Visualizations
References
- 1. Ataluren in patients with nonsense mutation Duchenne muscular dystrophy (ACT DMD): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. becarispublishing.com [becarispublishing.com]
- 3. Confirmatory long-term efficacy and safety results of ataluren in patients with nmDMD from Study 041, an international, randomized, double-blind, placebo-controlled, Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Safety and effectiveness of ataluren in patients with nonsense mutation DMD in the STRIDE Registry compared with the CINRG Duchenne Natural History Study (2015-2022): 2022 interim analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE 6-MINUTE WALK TEST AND OTHER ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: LONGITUDINAL NATURAL HISTORY OBSERVATIONS OVER 48 WEEKS FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. neurology.org [neurology.org]
A Comparative Analysis of Trifluoromethyl and Fluorophenyl Oxadiazole Benzoic Acids: A Guide for Drug Development Professionals
An in-depth comparison of the synthesis, structural characteristics, and biological activities of trifluoromethyl- and fluorophenyl-substituted oxadiazole benzoic acids, providing valuable insights for researchers and scientists in drug discovery and development.
This guide offers a detailed comparative analysis of two closely related classes of heterocyclic compounds: trifluoromethyl- and fluorophenyl-oxadiazole benzoic acids. Both scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document provides a structured overview of their synthesis, spectroscopic and crystallographic data, and a comparison of their performance in key biological assays, supported by detailed experimental protocols.
Chemical Structures
The core structures of the compared compounds consist of a benzoic acid moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with either a trifluoromethylphenyl or a fluorophenyl group. The representative structures for this comparison are 3-[5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl]benzoic acid and 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren).
Synthesis and Characterization
The synthesis of these compounds typically involves the cyclization of an amidoxime with a carboxylic acid derivative. While various synthetic routes have been reported, a common approach involves the reaction of a substituted benzamidoxime with a benzoic acid derivative in the presence of a coupling agent and subsequent cyclization via dehydration.
Experimental Protocol: Synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren)
A one-pot synthesis method has been described for Ataluren. The process starts from 3-cyanobenzoic acid methyl ester, which is reacted with hydroxylamine to form an oxime intermediate. This intermediate is then reacted with 2-fluorobenzoyl chloride. The subsequent condensation and hydrolysis steps yield the final product, Ataluren. The overall yield for this multi-step one-pot process is reported to be around 67-69%.
A detailed experimental procedure is as follows:
-
Amidoxime Formation: 3-cyanobenzoic acid methyl ester is reacted with hydroxylamine to form the corresponding oxime.
-
Acylation: The resulting oxime is then acylated with 2-fluorobenzoyl chloride in the presence of a base.
-
Cyclization: The acylated intermediate undergoes thermal condensation to form the 1,2,4-oxadiazole ring.
-
Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using an aqueous base, such as sodium hydroxide, to yield 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.
Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic analyses are crucial for confirming the structure and purity of the synthesized compounds. The following tables summarize the available data for representative compounds.
Table 1: Spectroscopic Data Comparison
| Parameter | Trifluoromethyl-oxadiazole Benzoic Acid Derivative | Fluorophenyl-oxadiazole Benzoic Acid (Ataluren)[1] |
| ¹H NMR (400MHz, DMSO-d₆) | δ 8.61 (t, 1H), 8.42 (dt, 1H), 8.28 (td, 1H), 8.18 (dt, 1H), 7.84 (m, 2H), 7.57 (m, 2H), 10.17 (s, 1H) | Not fully available in the searched results. |
| ¹³C NMR | Not available in the searched results. | A patent mentions the existence of a ¹³C NMR spectrum for Form A of Ataluren, but the specific data is not provided. |
| IR Spectroscopy | Not available in the searched results. | Not available in the searched results. |
| Mass Spectrometry | Not available in the searched results. | Not available in the searched results. |
Table 2: Crystallographic Data Comparison
| Parameter | 2-(Trifluoromethyl)benzoic acid[2][3] | 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren) Form A[4] |
| Crystal System | Monoclinic | Not specified in the provided abstract |
| Space Group | P2₁/c | Not specified in the provided abstract |
| a (Å) | 4.8816(3) | Not specified in the provided abstract |
| b (Å) | 20.6948(14) | Not specified in the provided abstract |
| c (Å) | 7.9697(5) | Not specified in the provided abstract |
| β (º) | 109.544(4) | Not specified in the provided abstract |
| Volume (ų) | 758.74(8) | Not specified in the provided abstract |
| Z | 4 | Not specified in the provided abstract |
Note: The crystallographic data for the trifluoromethyl compound is for the benzoic acid precursor, not the final oxadiazole product. A full crystal structure of the target trifluoromethyl-oxadiazole benzoic acid was not found in the search results. A patent describes the existence of a single-crystal X-ray diffraction structure for Form A of Ataluren, but the detailed crystallographic parameters are not provided in the abstract.[4]
Biological Activity: A Comparative Overview
Both trifluoromethyl and fluorophenyl oxadiazole benzoic acids have demonstrated a range of biological activities. The electron-withdrawing nature of the trifluoromethyl and fluoro groups significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules.
Anticancer Activity
Oxadiazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs).[5][6] The trifluoromethyl group, in particular, has been associated with potent HDAC inhibitory activity.[7]
Table 3: Comparative Anticancer Activity (IC₅₀ values)
| Compound/Target | Trifluoromethyl-oxadiazole Derivatives | Fluorophenyl-oxadiazole Derivatives |
| HDAC4 Inhibition | IC₅₀: 12 nM (for a TFMO-based amide)[7] | Not available in the searched results. |
| HDAC6 Inhibition | IC₅₀: 0.531 µM (for a TFMO analog)[8] | Not available in the searched results. |
| MCF-7 (Breast Cancer) | IC₅₀: 15.54 µM (for a pyrazole derivative)[6] | Not available in the searched results. |
Note: The provided IC₅₀ values are for various oxadiazole derivatives containing the respective moieties and may not be for the specific benzoic acid structures that are the primary focus of this guide. Direct comparative studies were not identified in the search results.
Antimicrobial Activity
Oxadiazole-containing compounds have also been investigated for their antimicrobial properties.
Table 4: Comparative Antimicrobial Activity (MIC/EC₅₀ values)
| Compound/Organism | Trifluoromethyl-oxadiazole Derivatives | Fluorophenyl-oxadiazole Derivatives |
| Ralstonia solanacearum | EC₅₀: 26.2 µg/mL (for a pyridine derivative)[9] | Not available in the searched results. |
| Xanthomonas axonopodis pv. citri | EC₅₀: 10.11 µg/mL (for a pyridine derivative)[9] | Not available in the searched results. |
| Escherichia coli | Not available in the searched results. | Stronger activity than ampicillin (for a thiol derivative)[10] |
| Staphylococcus pneumoniae | Not available in the searched results. | Stronger activity than ampicillin (for a thiol derivative)[10] |
Note: The data presented is for different derivatives and not for a direct comparison of the same molecular backbone.
Mechanism of Action & Signaling Pathways
The fluorophenyl-oxadiazole benzoic acid, Ataluren, has a unique mechanism of action. It is known to induce ribosomal readthrough of premature stop codons caused by nonsense mutations.[11][12][13][14][15] This allows for the synthesis of a full-length, functional protein, which is particularly relevant in genetic diseases like Duchenne muscular dystrophy.
The trifluoromethyl-oxadiazole derivatives have been shown to act as inhibitors of histone deacetylases (HDACs).[7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes and cell cycle arrest, making them a target for cancer therapy.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate a typical experimental workflow for evaluating anticancer activity and a simplified signaling pathway related to HDAC inhibition.
Caption: General experimental workflow for the synthesis and biological evaluation of oxadiazole benzoic acids.
Caption: Simplified signaling pathway of HDAC inhibition by trifluoromethyl-oxadiazole compounds in cancer.
Detailed Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][11][13][15][16]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
HDAC Fluorescent Activity Assay
This assay measures the activity of histone deacetylases.
-
Reaction Setup: In a 96-well plate, add the HDAC substrate, assay buffer, and the test compound.
-
Enzyme Addition: Initiate the reaction by adding the HDAC enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Developer Addition: Stop the reaction and initiate fluorescence by adding a developer solution.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.
Conclusion
This comparative guide highlights the therapeutic potential of both trifluoromethyl- and fluorophenyl-oxadiazole benzoic acids. The trifluoromethyl-substituted compounds show particular promise as HDAC inhibitors for cancer therapy, while the fluorophenyl analogue, Ataluren, offers a unique mechanism for treating genetic disorders caused by nonsense mutations. Further research, including direct comparative studies and exploration of a wider range of biological targets, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these versatile scaffolds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on the development of novel drugs based on these promising chemical entities.
References
- 1. Synthonix, Inc > 775304-57-9 | 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid [synthonix.com]
- 2. 2-(Trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What is Ataluren used for? [synapse.patsnap.com]
- 12. What is the mechanism of Ataluren? [synapse.patsnap.com]
- 13. Ataluren - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Proposing a mechanism of action for ataluren - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, ensuring laboratory safety and environmental compliance.
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step procedure for the safe disposal of this compound, a compound utilized in research and drug development. Due to its complex organic structure containing a trifluoromethyl group, a 1,2,4-oxadiazole ring, and a benzoic acid moiety, this compound should be treated as hazardous waste.
Immediate Safety and Handling
Potential Hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Protective Clothing | Standard laboratory coat. |
| Respiratory Protection | To be used in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the collection, storage, and disposal of this compound.
Step 1: Waste Collection
-
Original Container: Whenever feasible, the chemical should be kept in its original container.
-
Waste Container: If a transfer is necessary, utilize a clean, compatible, and clearly labeled container with a secure lid.
-
Labeling: The waste container must be explicitly labeled as "Hazardous Waste: this compound" and include the accumulation start date.
-
Segregation: Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.
Step 2: Storage
-
Designated Area: The sealed waste container should be stored in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
Step 3: Disposal
-
Professional Disposal: The disposal of this compound must be managed by a licensed and approved hazardous waste disposal company.[2][3]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and national environmental regulations.[2] Normal disposal is typically via incineration by an accredited disposal contractor.[2]
Spill Management
In the event of a spill, the following measures should be taken:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[2] The use of vacuum equipment for collection is preferable where practical.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the spill to your institution's EHS office.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling guidance for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
When handling 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds, such as 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid, indicate significant potential hazards.[1] These include acute toxicity if swallowed or inhaled, skin irritation, and serious eye irritation.[1] Therefore, researchers, scientists, and drug development professionals must adhere to strict safety protocols.
Recommended Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound is provided below, categorized by the type of protection.
| PPE Category | Recommended Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles are required for all handling. A face shield is necessary when there is a risk of splashing or dust generation.[2][3][4] |
| Hand Protection | Chemically resistant gloves | Nitrile or neoprene gloves are recommended.[2][3][4] Gloves should be inspected before each use and changed frequently, especially after direct contact. |
| Body Protection | Laboratory coat and apron/coveralls | A lab coat is standard. For larger quantities or situations with a higher risk of spills, an apron or coveralls should be worn.[2][3] |
| Respiratory Protection | NIOSH-approved respirator | A respirator is required if there is a risk of generating dust or aerosols.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Engineering Controls: All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks or meals.[1] Contaminated clothing and shoes should be removed immediately.[1]
-
Work Area Decontamination: The work area should be decontaminated with an appropriate solvent, followed by washing with soap and water.[4]
Spill Management:
-
In case of a spill, evacuate the immediate area and ensure it is well-ventilated.[2]
-
For liquid spills, use an absorbent material to contain the spill.[2]
-
Wear appropriate PPE and carefully collect the spilled material into a designated hazardous waste container.[2]
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]
-
The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not dispose of this chemical into drains or the environment.[3][4]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling the target compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
